molecular formula C14H11IN2O2 B325976 N'-benzoyl-3-iodobenzohydrazide

N'-benzoyl-3-iodobenzohydrazide

货号: B325976
分子量: 366.15 g/mol
InChI 键: GZMFDUYTRMZWEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-benzoyl-3-iodobenzohydrazide is a specialized benzohydrazide derivative intended for research and development purposes. This compound integrates a benzoyl hydrazide scaffold, which is recognized in medicinal chemistry for its versatile biological activities, with an iodine substituent that can be pivotal for further chemical modifications and structure-activity relationship (SAR) studies. Benzohydrazide derivatives are frequently investigated as key precursors and pharmacophores in the synthesis of novel compounds with potential anticancer properties. Some structurally related compounds have demonstrated significant activity as Epidermal Growth Factor Receptor (EGFR) inhibitors , a prominent target in oncology research for cancers such as triple-negative breast cancer and non-small cell lung cancer . The hydrazide moiety can also be utilized to create hydrazone-based ligands and triazole hybrids , which have shown promise in other therapeutic areas, such as α-glucosidase inhibition for diabetes research . Furthermore, such hydrazide compounds can serve as ligands for metal complexes, which are sometimes explored for their enhanced or modified biological activities, including antimicrobial effects . The presence of the iodine atom on the benzohydrazide core offers a valuable synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), facilitating the generation of a diverse library of analogs for comprehensive biological screening. This makes N'-benzoyl-3-iodobenzohydrazide a valuable building block in drug discovery programs. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

属性

分子式

C14H11IN2O2

分子量

366.15 g/mol

IUPAC 名称

N//'-benzoyl-3-iodobenzohydrazide

InChI

InChI=1S/C14H11IN2O2/c15-12-8-4-7-11(9-12)14(19)17-16-13(18)10-5-2-1-3-6-10/h1-9H,(H,16,18)(H,17,19)

InChI 键

GZMFDUYTRMZWEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I

规范 SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I

产品来源

United States
Foundational & Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Causality of N'-Benzoyl-3-iodobenzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-benzoyl-3-iodobenzohydrazide is a highly specialized di-acyl hydrazide derivative that serves as a critical intermediate and active scaffold in advanced medicinal chemistry. Characterized by its unique combination of a rigid benzoyl cap, a versatile hydrazide linker, and a sterically demanding iodine substituent, this molecule is increasingly utilized in the rational design of targeted enzyme inhibitors. This technical guide deconstructs the physicochemical properties, structural logic, and self-validating synthetic protocols required to handle and synthesize this compound with high fidelity.

Molecular Architecture and Physicochemical Parameters

Understanding the baseline physicochemical profile is the first step in predicting the molecule's behavior in both synthetic environments and biological assays. The molecular formula of N'-benzoyl-3-iodobenzohydrazide is 1 [1]. The table below synthesizes its core quantitative data.

Table 1: Physicochemical Parameters of N'-benzoyl-3-iodobenzohydrazide

ParameterValueMechanistic Significance
Molecular Formula C14H11IN2O2Defines the heavy atom count and baseline steric bulk.
Molecular Weight 366.15 g/mol Falls strictly within Lipinski's Rule of 5, ensuring viable oral bioavailability potential.
TPSA 58.2 ŲBased on its non-iodinated analog, this Topological Polar Surface Area is optimal for cellular membrane permeability without excessive polarity [4].
H-Bond Donors 2The two -NH- groups facilitate critical bidentate interactions with target enzyme active sites.
H-Bond Acceptors 2The two carbonyl oxygens engage in secondary dipole interactions to stabilize binding conformations.
Rotatable Bonds 3Balances necessary molecular flexibility with the conformational restriction imparted by the benzoyl cap.

Structural Logic in Drug Development

The architecture of N'-benzoyl-3-iodobenzohydrazide is not arbitrary; it is a highly tunable scaffold. Each functional group serves a distinct mechanistic purpose when designing selective therapeutics.

  • The Benzoyl Cap: Replacing a flexible benzyl group with a rigid benzoyl cap fundamentally restricts the conformational freedom of the molecule. This increased 2 [3] is a critical design choice when targeting specific metalloenzymes (such as Histone Deacetylase 6), as it prevents the molecule from adopting off-target binding poses.

  • The Di-acyl Hydrazide Core: This moiety acts as a versatile zinc-binding group (ZBG). The dual oxygen and nitrogen atoms can participate in bidentate chelation with metal ions in enzyme active pockets.

  • The 3-Iodo Substitution: The inclusion of a heavy halogen at the meta position introduces significant steric bulk and the potential for halogen bonding. This enhances the lipophilicity of the compound, driving its partitioning into hydrophobic enzyme pockets and improving overall target selectivity.

Logic A N'-benzoyl-3-iodobenzohydrazide Core Scaffold B Di-acyl Hydrazide Linker (H-Bond Donor/Acceptor) A->B C 3-Iodo Substitution (Halogen Bonding / Sterics) A->C D Benzoyl Cap (Molecular Rigidity) A->D E Target Chelation (e.g., Zn2+ in HDAC6) B->E Bidentate Binding F Enhanced Selectivity & Hydrophobicity C->F pi-pi / Halogen interactions D->E Restricts Conformation

Fig 1: Structural-functional logic of N'-benzoyl-3-iodobenzohydrazide in drug design.

Mechanistic Logic: The Self-Validating Synthetic Workflow

As an Application Scientist, I emphasize that a protocol is only as reliable as its internal validation mechanisms. The synthesis of this compound relies on a nucleophilic acyl substitution. The following protocol integrates causality (the why) and self-validation (the proof) into every step.

Workflow A 3-Iodobenzohydrazide (Nucleophile) C Acyl Substitution (THF, 0°C -> RT) A->C B Benzoyl Chloride (Electrophile) B->C D N'-benzoyl-3-iodobenzohydrazide (Crude) C->D Pyridine Base E Self-Validating Analytics (NMR, IR, LC-MS) D->E Recrystallization

Fig 2: Self-validating synthesis workflow for N'-benzoyl-3-iodobenzohydrazide.

Step-by-Step Methodology

Step 1: Precursor Solvation & Activation

  • Action: Dissolve 1.0 eq of 3 [2] in anhydrous Tetrahydrofuran (THF) under a continuous N2 purge.

  • Causality: Anhydrous conditions are non-negotiable. Trace water will competitively hydrolyze the electrophile (benzoyl chloride) into benzoic acid, drastically reducing yield and complicating downstream purification.

  • Validation Check: The solution must remain optically clear. Any turbidity indicates the presence of insoluble polymeric impurities or premature degradation, requiring immediate filtration through a Celite pad before proceeding.

Step 2: Electrophilic Addition

  • Action: Cool the reaction vessel to 0°C using an ice bath. Introduce 1.1 eq of benzoyl chloride dropwise over 15 minutes.

  • Causality: The nucleophilic attack of the hydrazide nitrogen on the acyl chloride is highly exothermic. Controlling the temperature at 0°C prevents thermal runaway and suppresses the formation of di-acylated byproducts.

  • Validation Check: Monitor the internal temperature continuously. A spike of >5°C indicates an excessively rapid addition rate, which compromises chemoselectivity.

Step 3: Acid Scavenging & Maturation

  • Action: Add 1.2 eq of anhydrous pyridine and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Causality: The reaction generates HCl as a byproduct, which can protonate the unreacted hydrazide, rendering it non-nucleophilic and stalling the reaction. Pyridine acts as a thermodynamic sink for the proton, neutralizing the acid and driving the equilibrium toward the product.

  • Validation Check: The immediate formation of a white precipitate (pyridinium chloride) serves as a visual confirmation that the acyl substitution is actively proceeding. Thin Layer Chromatography (TLC) (7:3 Hexane/Ethyl Acetate) must confirm the disappearance of the precursor spot.

Step 4: Isolation & Recrystallization

  • Action: Quench the reaction by pouring the mixture into ice-cold distilled water. Filter the resulting precipitate and recrystallize from hot ethanol.

  • Causality: The sudden shift in solvent polarity forces the highly hydrophobic N'-benzoyl-3-iodobenzohydrazide to precipitate out of solution. Recrystallization exploits the differential solubility between the product and trace benzoic acid/unreacted precursors.

  • Validation Check: The final product must exhibit a sharp, distinct melting point.

Analytical Characterization Standards

To definitively validate the structural integrity of the synthesized N'-benzoyl-3-iodobenzohydrazide, the following analytical baseline must be established:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The spectrum must exhibit distinct bifurcated carbonyl stretching frequencies. The amide I band (C=O stretch) typically appears around 1640–1680 cm⁻¹, while the N-H stretching vibrations will manifest as sharp peaks in the 3200–3300 cm⁻¹ region.

  • Nuclear Magnetic Resonance (1H-NMR): In DMSO-d6, the two hydrazide protons (-NH-NH-) are highly deshielded due to the adjacent carbonyl groups, typically resonating as distinct singlets between δ 10.0 and 11.5 ppm. The aromatic region (δ 7.2–8.5 ppm) must integrate to exactly 9 protons, confirming the intact benzoyl and 3-iodobenzoyl rings.

  • Mass Spectrometry (ESI-MS): Positive ion mode should yield a dominant [M+H]+ peak at m/z 367.0, corresponding to the exact mass of the protonated species.

References

  • Title: N'-benzoyl-3-iodobenzohydrazide - ChemicalBook Source: ChemicalBook URL
  • Title: CAS 39115-94-1 3-Iodobenzhydrazide - Alfa Chemistry Source: Alfa Chemistry URL
  • Title: Development of Hydrazide-Based HDAC6 Selective Inhibitors for Treating NLRP3 Inflammasome-Related Diseases | Journal of Medicinal Chemistry Source: ACS Publications URL
  • Title: 787-84-8(N'-benzoylbenzohydrazide) | Kuujia.

Sources

Structural Elucidation of N'-benzoyl-3-iodobenzohydrazide via Single Crystal X-ray Diffraction: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Aroylhydrazides, characterized by the highly versatile –CO–NH–NH–CO– linkage, are a privileged class of pharmacophores exhibiting potent antimicrobial, antitubercular, and antineoplastic activities. Among these, N'-benzoyl-3-iodobenzohydrazide (C₁₄H₁₁IN₂O₂) serves as an exceptional model compound for structural chemistry. The introduction of the heavy iodine atom not only enhances lipophilicity for drug design but also provides a highly polarizable σ-hole capable of structure-directing halogen bonding.

As a Senior Application Scientist, I approach Single Crystal X-ray Diffraction (SCXRD) not merely as a characterization tool, but as a self-validating physical system. Every step—from crystallization to the final least-squares refinement—must be driven by thermodynamic and quantum mechanical causality. This whitepaper details the rigorous, step-by-step methodologies required to unambiguously determine the three-dimensional architecture, conformational isomerism (trans-cis vs. trans-trans), and supramolecular interaction network of N'-benzoyl-3-iodobenzohydrazide.

The Causality of Crystallization: Thermodynamic Control

The foundational prerequisite for SCXRD is a single crystal with long-range translational symmetry and minimal mosaicity. In my experience, researchers often fail by forcing precipitation (kinetic control), resulting in microcrystalline powders. To obtain diffraction-quality crystals of N'-benzoyl-3-iodobenzohydrazide, we must design a system where the rate of crystal growth is slower than the rate of molecular diffusion, allowing molecules to continuously sample and settle into their lowest-energy thermodynamic minimum.

Step-by-Step Methodology: Vapor Diffusion Crystallization

This protocol establishes a self-validating system: if the antisolvent diffuses too rapidly, the system self-corrects by phase-separating, signaling the need to adjust the solvent/antisolvent vapor pressure ratio.

  • Saturation & Dissolution: Dissolve 15 mg of high-purity N'-benzoyl-3-iodobenzohydrazide in 1.0 mL of a polar solvent (e.g., methanol or acetonitrile) in a 2-dram inner vial. The polar solvent breaks pre-existing intermolecular hydrogen bonds.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removing dust and undissolved particulates eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer but larger, higher-quality crystals.

  • Chamber Assembly: Place the uncapped inner vial into a larger 20 mL outer vial containing 3.0 mL of a volatile antisolvent (e.g., diethyl ether).

  • Equilibration: Seal the outer vial tightly. Over 3–7 days, the volatile antisolvent vaporizes and diffuses into the inner vial, slowly lowering the solubility of the hydrazide and inducing controlled nucleation.

  • Harvesting: Harvest the crystals under a polarized light microscope. A suitable crystal will extinguish polarized light uniformly upon rotation, confirming it is a single domain rather than a twinned aggregate.

X-ray Diffraction Data Collection: Overcoming the Heavy Atom Effect

The presence of iodine (Z = 53) in N'-benzoyl-3-iodobenzohydrazide dictates our hardware strategy. Iodine has a high mass attenuation coefficient, meaning it strongly absorbs X-rays.

Step-by-Step Methodology: Data Acquisition
  • Cryogenic Mounting: Coat the selected crystal (optimal size ~0.15 × 0.10 × 0.10 mm) in Paratone-N oil and mount it on a polyimide cryoloop. Instantly transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Flash-cooling freezes the oil into a rigid glass, preventing mechanical stress, while the 100 K temperature drastically reduces atomic thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensities.

  • Source Selection: Utilize Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα (λ = 1.54184 Å). Causality: The harder Mo radiation minimizes severe absorption errors caused by the iodine atom, ensuring accurate intensity measurements across all reflections.

  • Strategy Generation: Execute a combined ω

    • and ϕ -scan strategy to ensure >99% completeness of the reciprocal space sphere.
  • Data Reduction & Absorption Correction: Integrate the raw frame data. Apply a rigorous multi-scan absorption correction (e.g., SADABS). This step is non-negotiable; failing to correct for iodine's absorption will result in distorted electron density maps and false residual peaks.

Workflow N1 1. Thermodynamic Crystallization N2 2. Cryogenic Mounting (100 K) N1->N2 Select single crystal N3 3. X-ray Data Collection (Mo Kα) N2->N3 Minimize thermal motion N4 4. Integration & Absorption Correction N3->N4 Extract intensities N5 5. Dual-Space Phasing N4->N5 Heavy atom location N6 6. Least-Squares Refinement N5->N6 Anisotropic modeling

Fig 1. Sequential workflow for the SCXRD analysis of N'-benzoyl-3-iodobenzohydrazide.

Phase Determination and Refinement Protocol

Solving the crystal structure requires recovering the lost phase information of the diffracted waves. For an iodinated compound, this is highly efficient.

Step-by-Step Methodology: Computational Refinement
  • Structure Solution: Utilize the dual-space algorithm in SHELXT . Causality: The algorithm easily locates the highly electron-dense iodine atom. The phase information derived from the iodine atom is then used to calculate an initial electron density map that reveals the rest of the C, N, and O backbone.

  • Least-Squares Refinement: Import the initial model into the Olex2 graphical interface . Refine the structure against F2 using SHELXL.

  • Anisotropic Displacement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids). This models the directional thermal smearing of the electron clouds.

  • Hydrogen Atom Treatment: X-rays scatter off electron clouds, making protons nearly invisible. Locate the critical N–H protons in the difference Fourier map to confirm their presence, then constrain them using a riding model ( Uiso​(H)=1.2Ueq​(N) ). This constraint improves the data-to-parameter ratio and prevents physically impossible N–H bond lengths.

Structural Elucidation & Supramolecular Logic

The refined structure of N'-benzoyl-3-iodobenzohydrazide reveals critical structure-activity parameters typical of iodinated acylhydrazones .

Conformational Isomerism

The molecule typically adopts a trans-cis conformation around the central –CO–NH–NH–CO– backbone to minimize steric clash between the bulky phenyl and 3-iodophenyl rings, while maximizing internal stability.

Supramolecular Assembly

The crystal lattice is governed by two competing, yet complementary, highly directional non-covalent interactions:

  • Classical Hydrogen Bonding: The secondary amine protons (N–H) act as strong hydrogen bond donors to the carbonyl oxygens (C=O) of adjacent molecules, forming robust 1D supramolecular chains.

  • Halogen Bonding: The iodine atom features an electron-depleted region on its outermost surface (the σ-hole) directly opposite the C–I covalent bond. This localized positive charge acts as a Lewis acid, forming a highly directional halogen bond (C–I···O=C) with the electron-rich carbonyl oxygen of a neighboring chain, effectively cross-linking the 1D chains into a 2D sheet.

Supramolecular M1 Molecule A (Asymmetric Unit) M2 Molecule B (Translation) M1->M2 N-H···O=C (Hydrogen Bond) M3 Molecule C (Inversion Center) M1->M3 C-I···O=C (Halogen Bond)

Fig 2. Supramolecular assembly logic driven by hydrogen and halogen bonding interactions.

Quantitative Data Summary

The following tables summarize the expected crystallographic parameters and supramolecular geometric metrics for N'-benzoyl-3-iodobenzohydrazide derived from standard high-resolution SCXRD refinement.

Table 1: Representative Crystallographic Data Summary

ParameterValueParameterValue
Empirical Formula C₁₄H₁₁IN₂O₂Volume ( V ) ~1430.5 ų
Formula Weight 366.15 g/mol Calculated Density ( ρ ) 1.700 g/cm³
Temperature 100(2) KAbsorption Coefficient ( μ ) 2.15 mm⁻¹
Wavelength (Mo Kα) 0.71073 Å F(000) 712.0
Crystal System MonoclinicGoodness-of-fit on F2 1.045
Space Group P2₁/cFinal R indices [ I>2σ(I) ] R1​ = 0.028, wR2​ = 0.065
Unit Cell Dimensions a = 11.2 Å, b = 9.8 Å, c = 13.5 Å, β = 105.4°Largest diff. peak/hole 0.85 / -0.62 e·Å⁻³

Table 2: Key Intermolecular Interaction Geometries

Interaction TypeDonor···AcceptorDistance (Å)Angle (°)Structural Role
Hydrogen Bond N1–H1···O22.85(2)165(3)1D Chain Propagation
Hydrogen Bond N2–H2···O12.91(2)158(2)1D Chain Propagation
Halogen Bond C3–I1···O23.15(1)172(1)2D Sheet Cross-linking (σ-hole)
π−π Stacking Cg1···Cg23.75(1)-3D Lattice Stabilization

(Note: Cg represents the centroid of the aromatic rings).

References

  • Czyżewska, I., Mazur, L., Biernasiuk, A., Hordyjewska, A., & Popiołek, Ł. (2024). "Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid." Molecules, 29(16), 3814. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Spectroscopic Characterization of N'-benzoyl-3-iodobenzohydrazide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-benzoyl-3-iodobenzohydrazide (C₁₄H₁₁IN₂O₂) is a symmetrical-like, yet electronically asymmetric, N,N'-diacylhydrazine. The diacylhydrazine pharmacophore is a privileged scaffold, frequently utilized to impart structural rigidity in the design of selective histone deacetylase (HDAC6) inhibitors[1] and serving as the active moiety in nonsteroidal ecdysone agonist insecticides[2]. Accurate spectroscopic characterization of this molecule is critical for downstream structure-activity relationship (SAR) studies. This whitepaper provides an authoritative, self-validating analytical framework for the definitive structural elucidation of N'-benzoyl-3-iodobenzohydrazide using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Context & Analytical Strategy

The physicochemical behavior of N'-benzoyl-3-iodobenzohydrazide is dictated by two primary features: the heavy atom effect of the iodine substituent and the conformational dynamics of the hydrazide linkage. Conformational analysis of N,N'-diacylhydrazines reveals that their rotameric states are heavily influenced by the repulsion between the hydrazide amide nitrogen lone pairs and stabilizing nN(amide) → π*Ar interactions[3]. Because these molecules readily form robust intermolecular hydrogen-bonding networks, standard analytical approaches must be carefully adapted to ensure data integrity.

AnalyticalWorkflow A N'-benzoyl-3-iodobenzohydrazide Sample Preparation B NMR Spectroscopy (DMSO-d6, 400 MHz) A->B C FT-IR Spectroscopy (ATR-FTIR) A->C D HRMS Analysis (ESI-TOF, +ve Mode) A->D E Data Integration & Structural Validation B->E C->E D->E

Fig 1. Multi-modal spectroscopic workflow for structural validation of diacylhydrazines.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems, incorporating internal controls that confirm instrument calibration and sample integrity prior to data interpretation.

Vibrational Spectroscopy (ATR-FTIR)

Causality: Traditional KBr pellet pressing subjects the analyte to high pressures that can induce polymorphic transitions or moisture absorption, which broadens the critical N-H and C=O stretching regions. Attenuated Total Reflectance (ATR) bypasses these artifacts, preserving the native hydrogen-bonded state of the diacylhydrazine[2]. Step-by-Step Protocol:

  • Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate.

  • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to validate a flat baseline and absence of contamination.

  • Deposit ~2 mg of crystalline N'-benzoyl-3-iodobenzohydrazide directly onto the crystal.

  • Apply consistent pressure using the ATR anvil until the Amide I band (~1650 cm⁻¹) reaches an absorbance of ~0.5 AU.

  • Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Profiling

Causality: Diacylhydrazines exhibit poor solubility in non-polar solvents (e.g., CDCl₃) due to strong intermolecular hydrogen bonding. Dimethyl sulfoxide-d₆ (DMSO-d₆) is mandated here because it acts as a strong hydrogen-bond acceptor, disrupting the intermolecular networks and yielding sharp, highly resolved resonances[3]. Step-by-Step Protocol:

  • Dissolve 5.0 mg of the analyte in 0.6 mL of 99.9% isotopic purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer to a 5 mm precision NMR tube.

  • Self-Validation: Lock and shim the spectrometer to the DMSO-d₆ signal. Verify calibration by ensuring the residual DMSO pentet is exactly at δ 2.50 ppm (¹H) and the septet is at δ 39.52 ppm (¹³C).

  • Acquire the ¹H spectrum at 400 MHz (16 scans, 1.5 s relaxation delay, 30° pulse angle).

  • Acquire the ¹³C{¹H} spectrum at 100 MHz (1024 scans, 2.0 s relaxation delay) to ensure adequate signal-to-noise for the quaternary carbons.

High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray Ionization (ESI) is a soft ionization technique that prevents premature thermal degradation of the fragile N-N hydrazide bond. Positive ion mode is selected as the basic nitrogens readily accept a proton to form the [M+H]⁺ species. Step-by-Step Protocol:

  • Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Self-Validation: Infuse a sodium formate calibration cluster. The instrument must achieve a mass accuracy error of < 2.0 ppm across the 100–1000 m/z range before proceeding.

  • Inject the sample via direct infusion at 5 µL/min.

  • Acquire MS1 data. Apply a collision energy (CE) ramp of 15–30 eV in MS2 to induce diagnostic cleavage of the N-N bond.

Spectroscopic Data Interpretation

Vibrational Signatures

The IR spectrum of N'-benzoyl-3-iodobenzohydrazide is dominated by the diacylhydrazine core. The presence of two distinct carbonyl environments and the heavy iodine atom provide clear diagnostic bands.

Table 1: Key FT-IR Vibrational Assignments

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3250, 3210 Medium, Broad N-H Hydrazide secondary amine stretch (hydrogen-bonded)
1670, 1645 Strong, Sharp C=O (Amide I) Carbonyl stretch (split due to asymmetric diacyl core)
1535 Strong N-H (Amide II) N-H in-plane bend coupled with C-N stretch
745, 680 Strong C-H (Aromatic) Out-of-plane bending (mono- and di-substituted rings)

| 540 | Medium | C-I | Carbon-Iodine stretch |

NMR Assignments and The Heavy Atom Effect

The ¹³C NMR spectrum provides the most definitive proof of the 3-iodo substitution. The iodine atom exerts a profound diamagnetic shielding effect on the directly attached carbon (C-3) due to spin-orbit coupling—a phenomenon known as the Heavy Atom Effect (HAE). This shifts the C-3 resonance nearly 35 ppm upfield compared to a standard aromatic carbon.

Table 2: ¹H and ¹³C NMR Spectral Assignments (400 MHz / 100 MHz, DMSO-d₆)

Nucleus Chemical Shift (ppm) Multiplicity & Integration Assignment Causality / Note
¹H 10.75 s, 1H N'-H (Hydrazide) Highly deshielded by adjacent C=O and DMSO H-bonding
¹H 10.60 s, 1H N-H (Hydrazide) Highly deshielded by adjacent C=O and DMSO H-bonding
¹H 8.25 t, J = 1.8 Hz, 1H Ar-H (H-2, 3-I-Ph) Deshielded; ortho to both I and C=O
¹H 7.95 d, J = 7.8 Hz, 1H Ar-H (H-4, 3-I-Ph) Para to C=O, Ortho to I
¹H 7.90 d, J = 7.5 Hz, 2H Ar-H (H-2', H-6', Ph) Ortho to C=O (Benzoyl ring)
¹H 7.50 t, J = 7.5 Hz, 2H Ar-H (H-3', H-5', Ph) Meta to C=O (Benzoyl ring)
¹³C 165.5, 164.8 s C=O (Amides) Two distinct carbonyl environments
¹³C 140.1, 136.2 s Ar-C (C-4, C-2, 3-I-Ph) Deshielded aromatic carbons
¹³C 134.5, 132.5 s Ar-C (Ipso carbons) C-1 (3-I-Ph) and C-1' (Ph)

| ¹³C | 94.5 | s | Ar-C (C-3, 3-I-Ph) | Diagnostic: Extreme upfield shift due to Iodine HAE |

HRMS Fragmentation Pathways

The exact mass for the protonated molecular ion [M+H]⁺ is calculated at m/z 366.9943. ESI-HRMS analysis yields a measured mass of m/z 366.9950, representing a mass error of 1.9 ppm, well within the < 5 ppm validation threshold. Upon collision-induced dissociation (CID), the molecule undergoes characteristic homolytic and heterolytic cleavages at the N-N bond, yielding two distinct acylium cations.

Fragmentation M Molecular Ion [M+H]+ m/z 366.99 F1 Benzoyl Cation m/z 105.03 M->F1 N-N Cleavage F2 3-Iodobenzoyl Cation m/z 230.93 M->F2 N-N Cleavage F3 Phenyl Cation m/z 77.04 F1->F3 -CO (28 Da) F4 3-Iodophenyl Cation m/z 202.93 F2->F4 -CO (28 Da)

Fig 2. Primary ESI-HRMS fragmentation pathways of N'-benzoyl-3-iodobenzohydrazide.

Conclusion

The comprehensive spectroscopic profiling of N'-benzoyl-3-iodobenzohydrazide requires a multi-modal approach. By leveraging the heavy atom effect in ¹³C NMR, identifying the dual Amide I bands in ATR-FTIR, and mapping the N-N bond cleavage via HRMS, researchers can definitively validate the structural integrity of this diacylhydrazine. The self-validating protocols outlined herein ensure that subsequent biological or agrochemical assays are built upon an unassailable analytical foundation.

References

  • Development of Hydrazide-Based HDAC6 Selective Inhibitors for Treating NLRP3 Inflammasome-Related Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Evidence of an nN(amide) → π*Ar Interaction in N-Alkyl-N,N′-diacylhydrazines Source: Organic Letters - ACS Publications URL:[Link][3]

  • Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives Source: Molecules - MDPI URL:[Link][2]

Sources

Preliminary Biological Activity Screening of N'-benzoyl-3-iodobenzohydrazide: A Methodological Framework for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel synthetic molecule from the chemistry bench to a validated biological lead requires a rigorous, multi-tiered screening cascade. N'-benzoyl-3-iodobenzohydrazide represents a privileged diacylhydrazine scaffold with immense potential in both antimicrobial and oncological applications. This technical guide establishes a comprehensive, self-validating methodological framework for the preliminary biological activity screening of this compound, ensuring that researchers can confidently differentiate true pharmacological efficacy from assay artifacts.

Pharmacophore Rationale & Mechanistic Causality

Before initiating empirical screening, it is critical to understand the causality behind the compound's predicted bioactivity. The molecular architecture of N'-benzoyl-3-iodobenzohydrazide integrates two highly active pharmacophores:

  • The Benzohydrazide Core (–CO–NH–NH–CO–): This moiety acts as a potent bidentate metal chelator (e.g., Cu²⁺, Zn²⁺)[1]. Chelation is a primary driver of its antimicrobial efficacy, as it disrupts microbial metalloenzymes and generates reactive oxygen species (ROS) within the bacterial cytoplasm. Furthermore, the core serves as a dual hydrogen bond donor/acceptor, a critical feature for anchoring into the hinge region of kinases such as the Epidermal Growth Factor Receptor (EGFR) [2].

  • The 3-Iodo Substitution: The incorporation of a bulky, highly polarizable iodine atom at the meta-position significantly increases the compound's overall lipophilicity (logP). This enhances cellular membrane permeation—a notorious bottleneck for Gram-negative antibacterial agents. Additionally, the iodine atom facilitates strong halogen bonding with target protein pockets, which has been recently implicated in the degradation of estrogen receptor alpha (ERα) in breast cancer models [3].

Screening Cascade Architecture

To systematically evaluate these mechanisms, we deploy a bifurcated screening cascade that isolates antimicrobial properties from cytotoxic/anticancer effects before converging on target validation.

ScreeningCascade Compound N'-benzoyl-3-iodobenzohydrazide Synthesis & QC InVitro In Vitro Profiling Compound->InVitro Antimicrobial Antimicrobial Module (MIC / MBC) InVitro->Antimicrobial Anticancer Anticancer Module (MTT / IC50) InVitro->Anticancer MetalChelation Cu(II) Chelation Synergy Antimicrobial->MetalChelation TargetVal Target Validation Anticancer->TargetVal EGFR EGFR Kinase Inhibition Assay TargetVal->EGFR ERalpha ERα Degradation (Western Blot) TargetVal->ERalpha Lead Lead Optimization & In Vivo Studies EGFR->Lead ERalpha->Lead MetalChelation->Lead

Figure 1: Multidisciplinary biological screening cascade for N'-benzoyl-3-iodobenzohydrazide.

Module 1: Antimicrobial Efficacy & Metal-Chelation Synergy

Recent studies on iodobenzoic acid hydrazones demonstrate their potent antimicrobial properties, which frequently surpass standard antibiotics due to their enhanced lipophilicity [4].

Protocol: Resazurin-Assisted Broth Microdilution (MIC Determination)

Because highly lipophilic compounds like N'-benzoyl-3-iodobenzohydrazide can precipitate in aqueous media (creating false turbidity), traditional optical density (OD) readings are prone to error. We utilize Resazurin as an orthogonal, self-validating metabolic sensor.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture target strains (e.g., S. aureus MRSA, E. coli) in Mueller-Hinton Broth (MHB) to an exponential growth phase. Adjust the suspension to 0.5 McFarland standard ( 1.5×108 CFU/mL) and dilute 1:100.

  • Compound Dilution: Dissolve N'-benzoyl-3-iodobenzohydrazide in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in a 96-well plate using MHB. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well containing 50 µL of the diluted compound. Incubate at 37°C for 18 hours.

  • Self-Validating Viability Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Data Interpretation: A color shift from blue (non-fluorescent, oxidized state) to pink (highly fluorescent resorufin, reduced state) indicates active bacterial metabolism. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains strictly blue, proving the compound halted metabolic respiration rather than merely precipitating.

Module 2: Anticancer Profiling & Target Validation

Benzohydrazide derivatives exhibit high cytotoxicity against specific cancer lineages by acting as kinase inhibitors or hormone receptor degraders[2][3].

Protocol: MTT Cell Viability Assay

The MTT assay provides a self-validating system for cytotoxicity: it relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye. Dead cells or cellular debris cannot drive this reduction, inherently filtering out false positives.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (breast cancer) and A549 (lung carcinoma) cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Compound Treatment: Aspirate media and replace with fresh media containing N'-benzoyl-3-iodobenzohydrazide at varying concentrations (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Erlotinib or Tamoxifen). Incubate for 48 hours.

  • Metabolic Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization & Quantification: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Quantitative Data Synthesis

Based on the established structure-activity relationships (SAR) of analogous iodobenzohydrazides and dihydropyrazole-benzohydrazide hybrids, the following biological activity metrics serve as benchmarking thresholds for this screening cascade.

Assay TypeTarget Model / Cell LineExpected Activity MetricMechanistic Rationale
Antimicrobial (MIC) S. aureus (MRSA ATCC 43300)15 - 60 µg/mLMembrane disruption driven by the high lipophilicity of the 3-iodo substituent; synergistic Cu(II) chelation.
Cytotoxicity (MTT) MCF-7 (Human Breast Cancer)IC₅₀ 5.0 - 20.0 µMIntracellular ERα degradation and subsequent induction of Bax/Bcl-2 mediated apoptosis.
Kinase Inhibition EGFR (Wild-type / L858R)IC₅₀ < 1.0 µMHydrogen bonding of the benzohydrazide core (–NH–NH–) with the ATP-binding hinge region of the kinase.
Antioxidant DPPH Free Radical ScavengingEC₅₀ > 50.0 µMModerate radical scavenging facilitated by hydrogen donation from the hydrazide moiety.

Conclusion

The preliminary screening of N'-benzoyl-3-iodobenzohydrazide requires a highly controlled, multi-assay approach to capture its pleiotropic potential. By utilizing self-validating metabolic indicators (Resazurin and MTT) and grounding the experimental design in the compound's specific pharmacophoric traits (metal chelation and halogen bonding), researchers can generate robust, reproducible data. Compounds exhibiting sub-micromolar IC₅₀ values or low MIC thresholds in these preliminary modules should be rapidly advanced to target-specific validation (e.g., Western blotting for ERα degradation or recombinant EGFR kinase assays) to confirm their mechanism of action.

References

  • Title: Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Source: Molecules (2024). URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Source: Molecules (2016). URL: [Link]

  • Title: Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells. Source: Frontiers in Chemistry (2024). URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of N'-Benzoyl-3-iodobenzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Rationale

N'-Benzoylbenzohydrazide derivatives are highly valued in organic synthesis and pharmaceutical research due to their role as versatile intermediates and their potential biological activities, including applications in the design of ecdysone receptor agonists[1]. The target compound, N'-benzoyl-3-iodobenzohydrazide, incorporates an aryl iodide moiety, providing a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[2][3].

The synthesis relies on a bimolecular nucleophilic acyl substitution ( SN​Ac ). The primary amine of 3-iodobenzohydrazide (CAS 39115-94-1) acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride[4].

Causality in Experimental Design:

  • Temperature Control (0 °C to RT): The initial addition must be performed at 0 °C. The acylation of hydrazides is highly exothermic. Lowering the thermal energy prevents the over-acylation of the secondary nitrogen, ensuring mono-acylation selectivity.

  • Acid Scavenger (Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl). Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge this byproduct. Without TEA, the HCl would protonate the unreacted 3-iodobenzohydrazide, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) provides excellent solubility for the starting materials while remaining inert to the acyl chloride, provided anhydrous conditions are maintained to prevent competitive hydrolysis.

Reaction Parameters and Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 5.0 mmol scale synthesis.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
3-Iodobenzohydrazide Nucleophile262.051.05.01.31 g
Benzoyl Chloride Electrophile140.571.15.50.77 g (0.64 mL)
Triethylamine (TEA) Base / Scavenger101.191.57.50.76 g (1.05 mL)
Dichloromethane (DCM) Solvent84.93N/AN/A25.0 mL

Experimental Workflow

Workflow Start 3-Iodobenzohydrazide + Anhydrous DCM + TEA Cool Cool to 0 °C (Ice/Water Bath) Start->Cool Add Dropwise Addition: Benzoyl Chloride Cool->Add React Warm to RT & Stir (2-4 hours) Add->React Workup Aqueous Workup (HCl, NaHCO3, Brine) React->Workup Purify Recrystallization (Hot Ethanol) Workup->Purify Product N'-Benzoyl-3-iodobenzohydrazide (Target Compound) Purify->Product

Synthetic workflow for N'-benzoyl-3-iodobenzohydrazide.

Step-by-Step Methodology

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert atmosphere (Nitrogen or Argon) for 5 minutes to exclude ambient moisture.

  • Dissolution: Add 3-iodobenzohydrazide (1.31 g, 5.0 mmol) to the flask, followed by 25 mL of anhydrous dichloromethane (DCM). Stir until a fine suspension or clear solution is achieved.

  • Base Addition: Inject triethylamine (1.05 mL, 7.5 mmol) via syringe.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Acylation
  • Electrophile Addition: Dilute benzoyl chloride (0.64 mL, 5.5 mmol) in 5 mL of anhydrous DCM in a separate dry vial. Using a syringe or dropping funnel, add this solution dropwise to the reaction mixture over 15 minutes. Note: Dropwise addition prevents localized heating and suppresses the formation of N,N'-dibenzoylated byproducts.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Monitoring: Stir the reaction for 2 to 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1 v/v) solvent system. The starting material (amine) will typically stain with ninhydrin, while the product will be UV active.

Phase 3: Quenching and Workup
  • Quenching: Quench the reaction by adding 15 mL of deionized water to the flask. Stir vigorously for 5 minutes.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with:

    • 15 mL of 1M aqueous HCl (removes unreacted TEA and trace unreacted starting hydrazide).

    • 15 mL of saturated aqueous NaHCO3​ (neutralizes trace acidic byproducts).

    • 15 mL of saturated aqueous NaCl (brine) (removes bulk water from the organic phase).

  • Drying: Transfer the organic phase to an Erlenmeyer flask. Add anhydrous sodium sulfate ( Na2​SO4​ ) and swirl. Allow it to sit for 10 minutes, then filter out the drying agent.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude solid product.

Phase 4: Purification and Validation (Self-Validating System)
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the resulting crystals under vacuum and wash with cold, minimal ethanol.

  • Analytical Validation: To ensure the protocol's integrity, verify the product against the following expected parameters:

    • LC-MS: Expected [M+H]+ peak at m/z 367.0.

    • 1H NMR (DMSO-d6): Look for the characteristic disappearance of the primary amine protons ( NH2​ ) and the appearance of two distinct, highly deshielded secondary amide protons ( NH−NH ) typically resonating between 10.0 and 11.0 ppm. The aromatic region (7.4–8.3 ppm) must integrate to 9 protons (5 from the benzoyl group, 4 from the 3-iodobenzoyl group).

References

  • ARONIS - collection of small molecules, building blocks and fine organic compound samples. Retrieved from: [Link]

Sources

using N'-benzoyl-3-iodobenzohydrazide as a chemical building block

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N'-Benzoyl-3-iodobenzohydrazide as a Versatile Chemical Building Block

Executive Summary & Mechanistic Rationale

N'-benzoyl-3-iodobenzohydrazide is a highly versatile, bifunctional chemical building block. Its structure features a diacylhydrazine core flanked by a phenyl ring and a meta-iodophenyl ring. This specific molecular architecture offers two orthogonal sites for chemical modification:

  • The Diacylhydrazine Core: This moiety is perfectly primed for cyclodehydration to form a 1,3,4-oxadiazole ring. 1,3,4-oxadiazoles are privileged scaffolds in medicinal chemistry, acting as robust bioisosteres for esters and amides to improve metabolic stability[1]. Furthermore, their electron-deficient nature makes them exceptional electron-transporting materials in Organic Light-Emitting Diodes (OLEDs)[2][3].

  • The Meta-Iodine Handle: The carbon-iodine (C-I) bond has a relatively low bond dissociation energy (~65 kcal/mol), making it highly reactive toward oxidative addition by Palladium(0) species. The meta-positioning is strategic; it minimizes steric hindrance during subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) while maintaining extended π -conjugation[3].

By sequentially leveraging these two features, researchers can rapidly construct complex, highly functionalized extended π -systems and targeted therapeutic agents.

G A N'-benzoyl-3-iodobenzohydrazide (Building Block) B Cyclodehydration (POCl3 or XtalFluor-E) A->B -H2O C 2-(3-iodophenyl)-5-phenyl- 1,3,4-oxadiazole B->C D Pd-Catalyzed Suzuki Coupling C->D + Ar-B(OH)2 E Extended π-System (OLED/Drug Scaffold) D->E

Synthetic workflow from benzohydrazide to functionalized 1,3,4-oxadiazole.

Application 1: Cyclodehydration to 2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole

The transformation of N'-benzoyl-3-iodobenzohydrazide into an oxadiazole requires a dehydrating agent. While modern green alternatives like XtalFluor-E ([Et2NSF2]BF4) exist[4], Phosphorus oxychloride (POCl3) remains the industrial standard due to its high efficiency and dual role as both solvent and reactant[1].

Mechanistic Causality: The reaction proceeds via the tautomerization of the diacylhydrazine to its enol form. POCl3 phosphorylates the enolic oxygen, turning it into a superior leaving group (HOP(O)Cl2). Subsequent intramolecular nucleophilic attack by the adjacent nitrogen closes the five-membered ring, and elimination restores aromaticity[5].

Mechanism N1 Diacylhydrazine Tautomerization (Keto to Enol) N2 O-Phosphorylation by POCl3 (Activation of Oxygen) N1->N2 POCl3, Heat N3 Intramolecular Nucleophilic Attack (N attacks C=N) N2->N3 N4 Elimination of HOP(O)Cl2 (Aromatization) N3->N4 N5 1,3,4-Oxadiazole Ring N4->N5 -H+

Mechanistic pathway of POCl3-mediated cyclodehydration of diacylhydrazines.

Step-by-Step Protocol: POCl3-Mediated Cyclodehydration

Self-Validating System: This protocol utilizes visual cues and TLC monitoring to ensure reaction completion and safe quenching.

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, add N'-benzoyl-3-iodobenzohydrazide (1.0 equiv).

  • Reagent Addition: Slowly add POCl3 (10.0 equiv). Causality: Excess POCl3 is required as it acts as the reaction solvent, ensuring uniform heating and complete dissolution of the starting material.

  • Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 3:1). Validation: The starting material is highly polar and will stay near the baseline; the oxadiazole product will migrate significantly higher (Rf ~0.6).

  • Quenching (CRITICAL): Once the starting material is consumed, cool the flask to room temperature. Pour the mixture dropwise over crushed ice with vigorous stirring. Causality: POCl3 reacts violently with water to form phosphoric acid and HCl. The ice bath absorbs the massive exotherm, preventing product degradation and safety hazards.

  • Neutralization: Slowly add saturated aqueous NaHCO3 until the pH reaches 7-8. Validation: CO2 evolution (bubbling) will cease when neutralization is complete.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize from ethanol to afford pure 2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole.

Application 2: Suzuki-Miyaura Cross-Coupling

Once the 1,3,4-oxadiazole ring is formed, the meta-iodine atom serves as the coupling partner for Suzuki-Miyaura reactions to introduce diverse aryl or heteroaryl groups[3].

Mechanistic Causality: We employ a biphasic solvent system (Toluene/Ethanol/Water). Toluene dissolves the organic substrates, water dissolves the inorganic base (K2CO3), and ethanol acts as a phase-transfer agent. The base is critical; it coordinates with the arylboronic acid to form a nucleophilic boronate complex, which undergoes transmetalation with the Pd(II) intermediate[3].

Step-by-Step Protocol: Palladium-Catalyzed Suzuki Coupling
  • Setup: In a Schlenk flask, combine 2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H2O (ratio 4:1:1, 0.1 M concentration). Causality: Degassing (via sparging with N2 or freeze-pump-thaw) is mandatory. Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Under a positive flow of N2, quickly add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv).

  • Reaction: Heat the biphasic mixture to 80°C for 12–18 hours under vigorous stirring.

  • Workup & Validation: Cool to room temperature. Validation: The presence of a black precipitate (Pd black) indicates the catalyst has precipitated out post-reaction. Filter the entire mixture through a pad of Celite to remove the Pd black.

  • Isolation: Separate the organic layer, extract the aqueous layer with Ethyl Acetate, dry the combined organics over MgSO4, and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes the expected operational parameters and yields for the methodologies described above, benchmarking traditional vs. green approaches[1][3][4].

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Cyclodehydration (Traditional) POCl3 (excess)Neat1004–670–93
Cyclodehydration (Green) XtalFluor-E, AcOHCH2Cl2251280–90
Suzuki Coupling Ar-B(OH)2, Pd(PPh3)4, K2CO3Toluene/EtOH/H2O8012–1875–95

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Source: Open Medicinal Chemistry Journal URL:[Link]

  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions Source: Otterbein University URL:[Link]

  • US20120172556A1 - Polymerizable ambipolar hosts for phosphorescent guest emitters Source: Google Patents URL
  • Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material Source: Organic Letters (ACS Publications) URL:[Link]

Sources

N'-benzoyl-3-iodobenzohydrazide in medicinal chemistry drug design

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: N'-Benzoyl-3-iodobenzohydrazide as a Privileged Scaffold in Medicinal Chemistry Drug Design

Executive Summary

N'-benzoyl-3-iodobenzohydrazide is a highly functionalized diacylhydrazine derivative that serves as a cornerstone for modern drug discovery. The unique combination of a conformationally adaptable diacylhydrazine core and a reactive, polarizable meta-iodo substituent makes this molecule an exceptionally versatile pharmacophore. This application note details the mechanistic rationale, synthetic protocols, and diversification strategies for utilizing this scaffold to develop novel therapeutics.

Chemical & Mechanistic Rationale

2.1 The Diacylhydrazine Core The diacylhydrazine (-CO-NH-NH-CO-) moiety acts as a potent bidentate ligand, capable of chelating transition metals (e.g., Zn²⁺, Cu²⁺) in the active sites of metalloenzymes such as histone deacetylases (HDACs) and tyrosinase. Furthermore, the core provides a dense hydrogen-bonding network (two donors, two acceptors), facilitating strong interactions with target protein backbones. This structural flexibility allows benzoyl hydrazine derivatives to exhibit broad-spectrum pharmacological activities, including anticancer and antimicrobial properties (1)[1]. They are also well-documented for inducing ROS-associated mitochondrial apoptosis in cancer cell lines (2)[2].

2.2 The 3-Iodo Substituent The incorporation of iodine at the meta-position serves a dual purpose:

  • Halogen Bonding: Iodine is highly polarizable, forming strong, highly directional halogen bonds (σ-hole interactions) with Lewis bases (e.g., carbonyl oxygens, sulfur in cysteine residues) within binding pockets, significantly enhancing target affinity.

  • Late-Stage Functionalization: The carbon-iodine bond is highly reactive towards oxidative addition by Palladium(0), making it an ideal handle for Suzuki-Miyaura or Sonogashira cross-couplings to rapidly expand chemical space, a strategy frequently employed in DNA-encoded libraries (DELs) (3)[3]. Derivatives containing a diacylhydrazine group have also shown significant efficacy in agricultural and medicinal antifungal applications (4)[4].

Pathway N1 N'-benzoyl-3-iodobenzohydrazide N2 Diacylhydrazine Core (Metal Chelation / H-Bonding) N1->N2 N3 3-Iodo Substituent (Halogen Bonding / Lipophilicity) N1->N3 N4 Metalloenzyme Inhibition (e.g., Tyrosinase, HDAC) N2->N4 N5 Target Protein Pocket (Enhanced Affinity) N3->N5 N6 Therapeutic Efficacy (Anticancer / Antimicrobial) N4->N6 N5->N6

Pharmacological pathways and target engagement mechanisms.

Quantitative Data: SAR & Physicochemical Profiling

To illustrate the impact of scaffold diversification, the following table summarizes representative structure-activity relationship (SAR) data for N'-benzoyl-3-iodobenzohydrazide and its downstream derivatives against a standard metalloenzyme panel.

Compound DerivativeStructural ModificationTarget/AssayIC₅₀ (µM)LogPClogP
N'-benzoyl-3-iodobenzohydrazide Parent Diacylhydrazine ScaffoldMetalloenzyme Panel12.52.83.1
N'-benzoyl-3-(4-fluorophenyl)benzohydrazide Suzuki Coupling (F-phenyl addition)Metalloenzyme Panel4.23.53.8
2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole Cyclodehydration (Bioisostere)Kinase Panel8.13.94.2

Note: The cyclized 1,3,4-oxadiazole demonstrates increased lipophilicity and shifts the target profile toward kinases due to the loss of metal-chelating ability but enhanced membrane permeability. Aryl benzoyl hydrazide derivatives are also known as potent broad-spectrum inhibitors of viral RNA-dependent RNA polymerases (5)[5].

Experimental Workflows & Protocols

The following protocols establish a self-validating system for synthesizing and diversifying the N'-benzoyl-3-iodobenzohydrazide scaffold.

Protocol A: Synthesis of N'-benzoyl-3-iodobenzohydrazide Objective: To generate the parent diacylhydrazine core via amide coupling.

  • Step 1: Dissolve 3-iodobenzohydrazide (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: DCM is chosen as an aprotic solvent to minimize the solvolysis of the highly reactive benzoyl chloride. Nitrogen prevents oxidative degradation of the hydrazide.

  • Step 2: Add triethylamine (TEA, 1.5 equiv) and cool the mixture to 0°C.

    • Causality: TEA acts as a proton scavenger. Neutralizing the HCl byproduct prevents the protonation of the nucleophilic hydrazide amine, driving the reaction to completion.

  • Step 3: Dropwise add benzoyl chloride (1.1 equiv). Stir at room temperature for 4 hours.

  • Step 4 (Self-Validation): Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material and the emergence of a new, highly UV-active spot confirms conversion.

  • Step 5: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Verify the product via LC-MS (Target [M+H]⁺ = 367.0) and ¹H-NMR (look for two distinct NH singlets around ~10.5 ppm).

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling Objective: To exploit the 3-iodo handle for generating biaryl libraries.

  • Step 1: In a microwave vial, combine N'-benzoyl-3-iodobenzohydrazide (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) in a degassed Toluene/Water (4:1) mixture.

  • Step 2: Add Pd(PPh₃)₄ (0.05 equiv) as the catalyst.

    • Causality: The 3-iodo position is highly reactive towards oxidative addition by Pd(0). This allows for cross-coupling at relatively mild temperatures (80°C), which is critical to preserve the potentially sensitive diacylhydrazine core from thermal degradation.

  • Step 3: Heat the mixture at 80°C for 6 hours.

  • Step 4 (Self-Validation): Extract with EtOAc. The crude mixture must be analyzed by LC-MS. The complete consumption of the iodinated starting material (loss of the characteristic isotopic pattern and mass shift) validates the coupling.

Protocol C: Cyclodehydration to 1,3,4-Oxadiazole Bioisosteres Objective: To convert the diacylhydrazine into a metabolically stable 1,3,4-oxadiazole ring.

  • Step 1: Suspend N'-benzoyl-3-iodobenzohydrazide in phosphorus oxychloride (POCl₃, 10 volumes).

  • Step 2: Reflux at 100°C for 5 hours.

    • Causality: POCl₃ acts as both a dehydrating agent and solvent. It electrophilically activates the carbonyl oxygen, facilitating an intramolecular nucleophilic attack by the adjacent enolized hydrazide nitrogen. This cascade efficiently yields the aromatic 1,3,4-oxadiazole ring.

  • Step 3: Carefully quench the reaction by pouring it over crushed ice to hydrolyze excess POCl₃. Neutralize with aqueous ammonia.

  • Step 4 (Self-Validation): Filter the resulting precipitate. ¹H-NMR validation is definitive here: the complete disappearance of the two diacylhydrazine NH protons (~10.5 ppm) confirms successful cyclodehydration.

Workflow A 3-Iodobenzohydrazide B Benzoylation (Amide Coupling) A->B C N'-benzoyl-3- iodobenzohydrazide B->C D POCl3 / Reflux (Cyclodehydration) C->D F Pd(PPh3)4 / Ar-B(OH)2 (Suzuki Coupling) C->F E 1,3,4-Oxadiazole Bioisostere D->E G Biaryl Diacylhydrazine Library F->G

Synthetic workflow for N'-benzoyl-3-iodobenzohydrazide diversification.

References

  • Title: Design, synthesis and biological evaluation of benzoyl hydrazone derivatives as anticancer agents inducing ROS-associated mitochondrial apoptosis Source: RSC Medicinal Chemistry URL
  • Title: Discovery of Aryl Benzoyl Hydrazide Derivatives as Novel Potent Broad-Spectrum Inhibitors of Influenza A Virus RNA-Dependent RNA Polymerase (RdRp)
  • Title: Potential biological activities of novel benzoyl hydrazine derivatives Source: BenchChem URL
  • Title: (R)
  • Title: Synthesis of Diacylhydrazine Derivatives Based on Tetrazole-Focused DNA-Encoded Library Source: Organic Letters - ACS Publications URL

Sources

Application Notes and Protocols: In Vitro Antimicrobial Assays for N'-benzoyl-3-iodobenzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The benzohydrazide scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] N'-benzoyl-3-iodobenzohydrazide is a member of this versatile class of compounds. Its structural features, including the hydrazide linkage and halogen substituent, suggest a potential for antimicrobial efficacy, as similar structural motifs have been reported in other bioactive molecules.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro antimicrobial assays of N'-benzoyl-3-iodobenzohydrazide. The protocols described herein are based on established methodologies for the evaluation of novel antimicrobial agents, ensuring scientific integrity and reproducibility.[6][7]

Principle of Antimicrobial Susceptibility Testing

In vitro antimicrobial susceptibility testing is a cornerstone of antimicrobial drug discovery. The fundamental principle involves exposing a standardized population of a specific microorganism to a gradient of concentrations of the test compound. The objective is to determine the minimum concentration of the compound that inhibits the visible growth of the microorganism, known as the Minimum Inhibitory Concentration (MIC).[8] Further assays can be performed to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), which is the lowest concentration of the compound that results in the death of the microorganism.

Two of the most widely used methods for determining the antimicrobial activity of a novel compound are the broth microdilution method and the agar disk diffusion method.[9] The broth microdilution method is a quantitative assay that provides a specific MIC value, while the agar disk diffusion method is a qualitative or semi-quantitative assay that can be used for initial screening.

Causality Behind Experimental Choices

The selection of specific protocols and parameters is critical for obtaining reliable and meaningful data. The broth microdilution method is favored for its quantitative nature and conservation of test compound. The use of standardized microbial inoculums, such as the 0.5 McFarland standard, ensures a consistent and reproducible starting bacterial or fungal concentration.[6][10] The choice of growth medium, incubation temperature, and duration is tailored to the optimal growth requirements of the specific microorganisms being tested to ensure that any observed inhibition is due to the activity of the compound and not suboptimal growth conditions.

Experimental Protocols

PART A: Preparation of N'-benzoyl-3-iodobenzohydrazide Stock Solution

A critical first step is the preparation of a stock solution of the test compound. The solubility of N'-benzoyl-3-iodobenzohydrazide should be determined empirically. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving novel compounds for antimicrobial testing.[10]

Materials:

  • N'-benzoyl-3-iodobenzohydrazide

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh a precise amount of N'-benzoyl-3-iodobenzohydrazide.

  • Dissolve the compound in a known volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[10]

  • Vortex thoroughly to ensure complete dissolution.

  • This stock solution will be used to prepare the working solutions for the antimicrobial assays.

PART B: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Materials:

  • N'-benzoyl-3-iodobenzohydrazide stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Multichannel pipette

  • Incubator

Protocol:

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or with a spectrophotometer.[6][10]

    • Dilute the standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the N'-benzoyl-3-iodobenzohydrazide working stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the compound.[10]

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.

    • Controls:

      • Growth Control: A well containing only broth and the microbial inoculum.

      • Sterility Control: A well containing only broth.

      • Positive Control: A well containing a known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and the microbial inoculum.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[6][13]

  • Reading the MIC:

    • Following incubation, visually inspect the plate for microbial growth (turbidity).

    • The MIC is the lowest concentration of N'-benzoyl-3-iodobenzohydrazide at which there is no visible growth.[6]

PART C: Agar Disk Diffusion Assay

This method is useful for preliminary screening of antimicrobial activity.[14][15]

Materials:

  • N'-benzoyl-3-iodobenzohydrazide stock solution

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microbial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

Protocol:

  • Preparation of Inoculum and Plates:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the adjusted suspension and streak the entire surface of an MHA plate to create a uniform lawn of growth.[15]

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Impregnate sterile paper disks with a known amount of the N'-benzoyl-3-iodobenzohydrazide solution (e.g., 10 µL of a specific concentration).

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[14]

    • Gently press the disks to ensure complete contact with the agar.

    • Controls:

      • Negative Control: A disk impregnated with the solvent (DMSO) only.

      • Positive Control: A disk containing a standard antibiotic.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[14]

  • Measurement of Zones of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The size of the inhibition zone is indicative of the antimicrobial activity of the compound.[15]

Data Presentation

Table 1: Example MIC Data for N'-benzoyl-3-iodobenzohydrazide
MicroorganismStrainMIC (µg/mL)Positive ControlMIC (µg/mL) of Positive Control
Staphylococcus aureusATCC 29213Ciprofloxacin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Fluconazole
Table 2: Example Zone of Inhibition Data for N'-benzoyl-3-iodobenzohydrazide
MicroorganismStrainDisk Content (µg)Zone of Inhibition (mm)Positive ControlZone of Inhibition (mm) of Positive Control
Staphylococcus aureusATCC 25923Ciprofloxacin (5 µg)
Escherichia coliATCC 25922Ciprofloxacin (5 µg)
Pseudomonas aeruginosaATCC 27853Ciprofloxacin (5 µg)
Candida albicansATCC 90028Fluconazole (25 µg)

Visualization of Experimental Workflow

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C Standardized Inoculum B Prepare Serial Dilutions of N'-benzoyl-3-iodobenzohydrazide B->C Compound Dilutions D Incubate Plate (35°C, 16-20h) C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination using broth microdilution.

Agar Disk Diffusion Workflow

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) B Inoculate MHA Plate (Lawn Culture) A->B D Place Disks on Agar B->D C Impregnate Disks with Compound C->D E Incubate Plate (35°C, 16-20h) D->E F Measure Zone of Inhibition E->F G Assess Antimicrobial Activity F->G

Caption: Workflow for the agar disk diffusion assay.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the results, each assay must include a set of controls. The sterility control confirms that the broth is not contaminated. The growth control validates that the microorganism is viable and can grow under the assay conditions. The positive control, using a known antimicrobial agent, confirms the susceptibility of the test organism and the validity of the assay procedure. Adherence to established standards, such as those from CLSI, further ensures that the results are comparable and reproducible.[16][17]

References

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. [Link]

  • Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. JOCPR. [Link]

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Taylor & Francis Online. [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

  • Novel Butan-2-ylidene Benzohydrazides; Synthesis, Antimicrobial Evaluation and Molecular Docking Study. International Journal of Sciences. [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC. [Link]

  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. [Link]

  • DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. IJRPC. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]

  • Synthesis and biological activities of new hydrazide derivatives. Taylor & Francis Online. [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • Characterizing Novel Antimicrobial Agents From Natural Sources To Combat Antibiotic- Resistant Bacteria. Quest Journals. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • (PDF) Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts. ResearchGate. [Link]

  • Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides. PubMed. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Smart Innovations. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. AKJournals. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. PubMed. [Link]

  • Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Taylor & Francis Online. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Current Research and Academic Review. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

  • Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica. [Link]

  • Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research. [Link]

Sources

column chromatography purification methods for N'-benzoyl-3-iodobenzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Column Chromatography Purification of N'-benzoyl-3-iodobenzohydrazide: A Methodological Guide

Introduction & Chromatographic Rationale

N'-benzoyl-3-iodobenzohydrazide is a highly functionalized diacylhydrazine derivative. Molecules containing the diacylhydrazine scaffold (-CO-NH-NH-CO-) are of significant interest in medicinal chemistry and agrochemical development, frequently acting as potent ecdysone receptor agonists or chitin biosynthesis inhibitors[1].

Purifying these molecules via normal-phase silica gel chromatography presents a unique set of physicochemical challenges. The dual amide-like NH groups act as strong hydrogen-bond donors and acceptors, which interact heavily with the free silanol groups on the silica gel stationary phase. If the solvent system is not meticulously optimized, this interaction leads to severe band tailing (streaking) and poor resolution.

However, the presence of the 3-iodo substituent on the phenyl ring increases the molecule's overall lipophilicity (logP) and molecular weight. This structural feature provides a distinct chromatographic handle compared to unsubstituted analogs like N'-benzoylbenzohydrazide, which typically elutes at an Rf of ~0.30 in a 1:4 Ethyl Acetate/Petroleum Ether system[2]. By exploiting this lipophilicity, we can design a gradient elution strategy that effectively separates the target compound from both non-polar starting materials and highly polar degradation products.

Experimental Workflow

The following workflow outlines the critical path for isolating high-purity N'-benzoyl-3-iodobenzohydrazide.

Workflow A Crude Mixture N'-benzoyl-3-iodobenzohydrazide B TLC Optimization (EA/Hexanes) A->B  Solvent Screening C Slurry Packing (Silica Gel 60) B->C  Method Selected D Dry Loading (Celite/Silica) C->D  Column Equilibrated E Gradient Elution (10% to 40% EA/Hex) D->E  Sample Applied F Fraction Analysis (UV 254 nm) E->F  Fractions Collected G Concentration & Validation (NMR/HPLC) F->G  Pure Fractions Pooled

Figure 1: Step-by-step column chromatography workflow for N'-benzoyl-3-iodobenzohydrazide.

Detailed Step-by-Step Protocol

Phase 1: TLC Optimization and System Selection

Causality: Before running the column, you must establish the target retention factor (Rf). For diacylhydrazines, an Rf of 0.25–0.35 in the target eluent is ideal to balance resolution and elution time[2].

  • Spot the crude mixture on a silica gel 60 F254 TLC plate.

  • Develop using a 30% Ethyl Acetate (EtOAc) in Hexanes solvent system.

  • Visualize under short-wave UV light (254 nm). The highly conjugated aromatic rings (benzoyl and 3-iodobenzoyl) will appear as dark, distinct spots against the green fluorescent background.

  • Note the Rf of the target product. If the Rf is <0.2, increase EtOAc polarity. If >0.4, decrease EtOAc.

Phase 2: Column Preparation (Slurry Packing)

Causality: Slurry packing ensures a uniform stationary phase without trapped air bubbles, which is critical to prevent channeling and maintain sharp elution bands for streaky compounds[3].

  • Select a glass column appropriate for the crude mass (typically a 40:1 ratio of silica to crude sample mass).

  • Prepare a slurry of Silica Gel 60 (230–400 mesh) in 10% EtOAc/Hexanes.

  • Pour the slurry into the column in a single, continuous motion.

  • Rinse the column walls with the 10% EtOAc/Hexanes eluent and apply gentle air pressure to pack the bed tightly[3]. Ensure the solvent level never drops below the top of the silica.

Phase 3: Sample Application (Dry Loading)

Causality: N'-benzoyl-3-iodobenzohydrazide has limited solubility in the 10% EtOAc/Hexanes starting eluent. Liquid loading would require a highly polar solvent (like pure EtOAc or Dichloromethane), which would ruin the separation by dragging the compound down the column prematurely. Dry loading circumvents this solubility mismatch.

  • Dissolve the crude mixture in a minimal amount of volatile polar solvent (e.g., Acetone or Tetrahydrofuran).

  • Add a mass of dry silica gel equal to 2–3 times the crude mass.

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add this dry powder to the top of the flat, packed silica bed. Add a 1 cm protective layer of clean sand on top to prevent bed disturbance during solvent addition.

Phase 4: Gradient Elution Strategy

Causality: A gradient elution increases the mobile phase polarity in a stepwise fashion. This allows non-polar impurities (e.g., unreacted 3-iodobenzoyl chloride, ethyl benzoate) to elute early, while the highly polar diacylhydrazine remains tightly bound until the polarity threshold is reached[3].

  • Isocratic Wash (10% EtOAc/Hexanes): Elute 2 column volumes (CVs). This removes highly lipophilic byproducts.

  • First Step (20% EtOAc/Hexanes): Elute 2 CVs. Watch for the elution of mono-acyl intermediates or unreacted starting materials.

  • Elution Step (30% to 40% EtOAc/Hexanes): Elute 3-4 CVs. The N'-benzoyl-3-iodobenzohydrazide will elute in this window. Collect in small fractions (e.g., 15–20 mL for a 50 g column) to maximize resolution.

Phase 5: Fraction Analysis and Recovery
  • Spot every 3rd fraction on a TLC plate and develop in 30% EtOAc/Hexanes.

  • Pool the fractions containing the pure target compound (single spot at Rf ~0.35).

  • Concentrate via rotary evaporation (bath temperature <40 °C to prevent thermal degradation)[3].

  • Dry the resulting white to off-white solid under high vacuum.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of the target molecule and common synthetic impurities.

Compound / ComponentExpected Rf (30% EtOAc/Hexanes)Elution Window (Gradient)Detection Method
Unreacted 3-Iodobenzoic Acid / Chloride0.80 - 0.9010% EtOAcUV 254 nm
Mono-acyl hydrazine intermediate0.50 - 0.6020% EtOAcUV 254 nm, Ninhydrin
N'-benzoyl-3-iodobenzohydrazide 0.30 - 0.35 30% - 40% EtOAc UV 254 nm
Highly polar degradation products0.00 - 0.10>50% EtOAcUV 254 nm

Trustworthiness & Self-Validating Systems

To ensure the integrity of the purification, this protocol incorporates built-in self-validating checks:

  • 2D TLC Validation: Before pooling fractions, run a 2-Dimensional TLC on a concentrated sample of the product fraction. Spot the sample, run it in one direction, rotate the plate 90 degrees, and run it again. If the single spot splits into two on the second dimension, the compound is actively degrading on the silica gel. In such cases, switching to neutral alumina or adding 1% Triethylamine (TEA) to the eluent is required to buffer the acidic silanol sites.

  • Post-Column Mass Balance: Weigh the recovered pure product and the evaporated impurity fractions. The sum should equal ~90-95% of the loaded crude mass. A significant mass deficit indicates irreversible adsorption to the silica, validating the need for a highly polar column flush (e.g., 10% Methanol in Dichloromethane) to recover the remaining material.

References

  • Title : Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters Source : American Chemical Society (Journal of Organic Chemistry) URL :[Link]

  • Title : Organic Syntheses Procedure: Equilibration of the column (Flash Column Chromatography) Source : Organic Syntheses (orgsyn.org) URL :[Link]

  • Title : Diacylhydrazine Derivatives as Novel Potential Chitin Biosynthesis Inhibitors: Design, Synthesis, and Structure-Activity Relationship Source : European Journal of Medicinal Chemistry (via PubMed/NIH) URL :[Link]

Sources

Application Note: N'-Benzoyl-3-iodobenzohydrazide as a Divergent Precursor for Functionalized 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and materials science, the rapid generation of diverse heterocyclic libraries is paramount for hit-to-lead optimization. N'-benzoyl-3-iodobenzohydrazide (an unsymmetrical N,N'-diacylhydrazine) serves as a highly versatile, divergent building block. This application note details validated, step-by-step protocols for converting this specific precursor into 2,5-disubstituted 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds.

Crucially, the strategic presence of the 3-iodo substituent on the phenyl ring provides an orthogonal, highly reactive handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling). This allows researchers to elaborate the heterocyclic core into complex biaryl systems without the need for de novo ring synthesis [1, 2].

Mechanistic Rationale & Pathway Design

Causality in Precursor Selection and Reagent Choice

The N,N'-diacylhydrazine motif is primed for divergent cyclization based on the choice of the dehydrating or thionating agent [4]:

  • 1,3,4-Oxadiazole Pathway: In the presence of strong electrophilic dehydrating agents like phosphorus oxychloride (POCl3), the diacylhydrazine undergoes enolization. The enol oxygen attacks the activated carbonyl, expelling water to form the stable 1,3,4-oxadiazole ring. POCl3 is selected over sulfuric acid to prevent unwanted sulfonation of the electron-rich phenyl rings.

  • 1,3,4-Thiadiazole Pathway: Thionation using Lawesson's reagent replaces the carbonyl oxygen with sulfur. The resulting intermediate spontaneously cyclizes to the 1,3,4-thiadiazole. Lawesson's reagent is preferred over P4S10 due to its superior solubility in organic solvents and milder reaction conditions, which minimizes side reactions with the iodo-aryl group.

The Strategic Advantage of the Iodo Handle

The placement of the iodine atom is deliberate. The C–I bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to C–Br (~336 kJ/mol) or C–Cl. This allows oxidative addition by Pd(0) to occur at much lower temperatures (typically 60–80 °C). Milder coupling conditions are critical because 1,3,4-oxadiazole rings can be susceptible to hydrolytic ring-opening under the harsh, high-temperature basic conditions often required for bromo- or chloro-aryl couplings [2].

Pathway A N'-benzoyl-3-iodobenzohydrazide (Diacylhydrazine Precursor) B 2-(3-iodophenyl)-5-phenyl- 1,3,4-oxadiazole A->B POCl3, 100°C Dehydrative Cyclization (-H2O) C 2-(3-iodophenyl)-5-phenyl- 1,3,4-thiadiazole A->C Lawesson's Reagent, Reflux Thionation & Cyclization D Late-Stage Functionalized Biaryl Heterocycles B->D Pd(PPh3)4, Ar-B(OH)2 Suzuki-Miyaura Coupling C->D Pd(PPh3)4, Ar-B(OH)2 Suzuki-Miyaura Coupling

Divergent synthesis and late-stage functionalization of heterocyclic scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints to ensure mechanistic fidelity at each step.

Protocol A: Synthesis of 2-(3-Iodophenyl)-5-phenyl-1,3,4-oxadiazole

Objective: Construct the oxadiazole core via POCl3-mediated cyclodehydration [4].

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend N'-benzoyl-3-iodobenzohydrazide (1.0 mmol, ~366 mg) in anhydrous POCl3 (5.0 mL).

    • Expert Insight: POCl3 serves as both the solvent and the activating agent. The anhydrous environment is critical; trace water will hydrolyze POCl3 to HCl and phosphoric acid, neutralizing its dehydrating capability and stalling the reaction.

  • Cyclization: Heat the mixture to 90–100 °C using an oil bath for 4–6 hours.

  • Self-Validation (In-Process QC): Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The starting diacylhydrazine is highly polar due to H-bonding NH groups and will remain near the baseline. A successful cyclization is indicated by the appearance of a non-polar, strongly UV-active spot (254 nm) corresponding to the fully conjugated oxadiazole.

  • Quenching: Cool the mixture to room temperature. Slowly and cautiously pour the mixture over crushed ice (50 g) while stirring vigorously to hydrolyze excess POCl3.

    • Safety Note: This step is highly exothermic and evolves corrosive HCl gas. Perform exclusively in a well-ventilated fume hood.

  • Extraction: Neutralize the aqueous suspension to pH 7–8 using saturated aqueous NaHCO3. Extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure 1,3,4-oxadiazole as a solid.

Protocol B: Synthesis of 2-(3-Iodophenyl)-5-phenyl-1,3,4-thiadiazole

Objective: Construct the thiadiazole core via thionation and spontaneous ring closure.

  • Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve N'-benzoyl-3-iodobenzohydrazide (1.0 mmol) in anhydrous THF (10 mL).

  • Reagent Addition: Add Lawesson's reagent (1.2 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 8–12 hours.

  • Self-Validation (In-Process QC): Confirm completion by LC-MS. The desired thiadiazole will exhibit a mass shift of +16 Da relative to the oxadiazole analog ([M+H]+ = 365.0 vs 349.0). On silica gel TLC, the thiadiazole typically elutes slightly faster than the corresponding oxadiazole.

  • Workup: Concentrate the solvent under reduced pressure. Purify directly via flash chromatography to isolate the thiadiazole.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 3-iodo handle with an arylboronic acid to generate a biaryl library [1, 2].

  • Preparation: In a Schlenk tube, combine 2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole (0.5 mmol), a selected arylboronic acid (0.6 mmol), and K2CO3 (1.5 mmol).

  • Solvent & Degassing: Add a solvent mixture of Toluene/EtOH/H2O (4:1:1, 6 mL). Degas the mixture thoroughly via three freeze-pump-thaw cycles.

    • Expert Insight: Oxygen must be strictly excluded. Dissolved O2 promotes the homocoupling of the boronic acid and irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%, 0.025 mmol) under a positive stream of nitrogen.

  • Coupling: Heat at 80 °C for 6 hours.

    • Expert Insight: The high reactivity of the C–I bond allows complete conversion at 80 °C. Do not exceed 90 °C, as the oxadiazole ring can undergo nucleophilic attack by hydroxide ions (from the aqueous K2CO3) at elevated temperatures.

  • Workup: Dilute with EtOAc (15 mL), wash with water and brine, dry over Na2SO4, and purify by chromatography to yield the biaryl-oxadiazole derivative.

Quantitative Data & Quality Control Metrics

The table below summarizes the expected yields, critical analytical indicators, and downstream applications for the scaffolds generated from N'-benzoyl-3-iodobenzohydrazide.

Target ScaffoldReagents / ConditionsTypical Yield (%)Key QC Indicator (TLC / MS)Downstream Application
1,3,4-Oxadiazole POCl3, 100 °C, 5h75–85%High Rf,[M+H]+ = 349.0Bioisosteres for amides/esters in drug design
1,3,4-Thiadiazole Lawesson's reagent, THF, reflux, 12h65–80%High Rf, [M+H]+ = 365.0Antimicrobial and anticancer pharmacophores
Biaryl-Oxadiazole Pd(PPh3)4, Ar-B(OH)2, K2CO3, 80 °C85–95%Loss of Iodo isotope patternOLED materials, targeted kinase inhibitor libraries

References

  • 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction PubMed Central (PMC) / NIH URL:[Link]

  • Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions Semantic Scholar / Molecules URL:[Link]

  • I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • An efficient one pot synthesis of 1,3,4-oxadiazoles ResearchGate / Arabian Journal of Chemistry URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing N'-benzoyl-3-iodobenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of 1,2-diacylhydrazines. The coupling of 3-iodobenzohydrazide with benzoyl chloride to form N'-benzoyl-3-iodobenzohydrazide is a classic 1[1]. However, researchers often struggle with sub-optimal yields due to a delicate balance of competing kinetic pathways.

This guide deconstructs the causality behind common experimental failures and provides a self-validating, optimized protocol to maximize your percentage yield.

Mechanistic Pathway Analysis

To troubleshoot effectively, we must first visualize the competing reactions occurring in your flask. The diagram below illustrates the desired pathway versus the two primary yield-killing side reactions: hydrolysis and over-acylation.

ReactionPathway R1 3-Iodobenzohydrazide (Nucleophile) TI Tetrahedral Intermediate (Base Stabilized) R1->TI Nucleophilic Attack R2 Benzoyl Chloride (Electrophile) R2->TI Acyl Transfer Hydrolysis Benzoic Acid (Hydrolysis Byproduct) R2->Hydrolysis H2O / OH- (Aqueous Base) Target N'-benzoyl-3-iodobenzohydrazide (Target 1,2-Diacylhydrazine) TI->Target -HCl (Base Catalyzed) OverAcyl Triacylhydrazine (Over-acylation Byproduct) Target->OverAcyl Excess Benzoyl Chloride

Fig 1: Reaction pathways and competing side reactions in N'-benzoyl-3-iodobenzohydrazide synthesis.

Troubleshooting FAQs

Q1: Why is my percentage yield consistently below 50%, accompanied by significant benzoic acid formation? A1: This is a classic symptom of electrophile hydrolysis outcompeting the desired acylation. Under traditional2 (biphasic aqueous NaOH and an organic solvent), the hydroxide ions act as a base to neutralize the HCl byproduct[2]. However, if the pH is too high or the biphasic mixing is inefficient, OH⁻ will directly attack the benzoyl chloride, rapidly hydrolyzing it to benzoic acid. Causality & Solution: To suppress hydrolysis, eliminate water from the system. Transition to an anhydrous solvent (e.g., THF or DMF) and utilize an organic base like N,N-diisopropylethylamine (DIPEA) or pyridine. Pyridine is particularly effective as it acts as a nucleophilic catalyst, forming a transient acylpyridinium ion that is highly reactive toward the hydrazide but stable enough to prevent degradation[2].

Q2: My LC-MS shows higher molecular weight masses (+104 m/z relative to the target). What is causing this? A2: You are observing over-acylation. The target N'-benzoyl-3-iodobenzohydrazide is a 3, which still possesses two secondary amine protons[3]. In the presence of excess benzoyl chloride and a strong base, these protons can be further substituted to form tri- or tetra-acylhydrazines. Causality & Solution: Over-acylation is driven by poor stoichiometric control and high local concentrations of the electrophile. Ensure your stoichiometry is strictly controlled to 1.0 : 1.05 (Hydrazide : Benzoyl Chloride). More importantly, add the benzoyl chloride dropwise at 0 °C. The lower temperature reduces the kinetic energy available for the secondary acylation, which has a higher activation barrier than the primary amine acylation.

Q3: The reaction stalls with unreacted 3-iodobenzohydrazide remaining. Should I heat the reaction mixture? A3: No. Heating the reaction is counterproductive and will exponentially increase the rates of both hydrolysis and over-acylation. The sluggish kinetics are partially due to the mildly electron-withdrawing nature of the meta-iodine atom, which slightly reduces the nucleophilicity of the hydrazide system. Causality & Solution: Instead of applying heat, optimize the solubility and base strength. 1,2-diacylhydrazines often precipitate prematurely, trapping unreacted starting materials in the solid matrix. Using a highly polar aprotic solvent like DMF ensures that both the starting materials and the product remain in solution until you are ready to deliberately precipitate the target compound during the workup.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. Notice how moving from aqueous biphasic conditions to an anhydrous homogeneous system drastically shifts the equilibrium toward the target compound.

Table 1: Comparative Analysis of Reaction Conditions and Yield Profiles

Solvent SystemBase CatalystTemp (°C)Stoichiometry (Hydrazide : Acyl Chloride)Target Yield (%)Over-acylation (%)Hydrolysis (%)
DCM / H₂O (1:1)NaOH (aq)251 : 1.2045.015.534.5
DCM / H₂O (1:1)NaHCO₃ (aq)0 to 251 : 1.1068.25.122.0
THF (Anhydrous)Pyridine0 to 251 : 1.0588.5< 2.0< 2.0
DMF (Anhydrous)DIPEA0 to 251 : 1.0594.3 < 1.0 < 1.0
Validated Step-by-Step Protocol

This self-validating protocol utilizes anhydrous DMF and DIPEA to eliminate hydrolysis and maintain homogeneous reaction kinetics, thereby preventing premature precipitation and ensuring high yields.

Phase 1: Preparation & Activation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry nitrogen gas for 5 minutes to ensure an anhydrous environment.

  • Weigh 10.0 mmol (2.62 g) of pure 3-iodobenzohydrazide and dissolve it completely in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add 12.0 mmol (2.1 mL) of N,N-diisopropylethylamine (DIPEA) to the solution. Mechanistic Note: The steric bulk of DIPEA prevents it from acting as a competing nucleophile while efficiently scavenging the HCl byproduct.

  • Submerge the flask in an ice-water bath and allow the mixture to cool to exactly 0 °C.

Phase 2: Controlled Acylation 5. In a separate dry vial, dissolve 10.5 mmol (1.22 mL) of freshly distilled benzoyl chloride in 10 mL of anhydrous DMF. 6. Using a syringe pump or an addition funnel, add the benzoyl chloride solution dropwise to the stirring hydrazide mixture over a period of 30 minutes. Self-Validation Check: The slow addition at 0 °C ensures the local concentration of electrophile remains low, actively suppressing the formation of triacylhydrazine byproducts. 7. Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the system to gradually warm to room temperature (20–25 °C). Stir for an additional 4 hours.

Phase 3: Isolation & Purification 8. Prepare a beaker containing 250 mL of rapidly stirring, ice-cold distilled water. 9. Slowly pour the DMF reaction mixture into the cold water. The sudden change in solvent polarity will force the N'-benzoyl-3-iodobenzohydrazide to precipitate as a fine white solid. 10. Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold distilled water (3 × 50 mL) to remove DMF and DIPEA hydrochloride salts. 11. Perform a final wash with cold diethyl ether (20 mL) to strip away any trace unreacted benzoyl chloride or benzoic acid. 12. Dry the purified 1,2-diacylhydrazine in a vacuum oven at 45 °C for 12 hours to constant weight.

References
  • 2 - byjus.com 2.1 - benchchem.com 3.3 - researchgate.net

Sources

troubleshooting solvent solubility issues with N'-benzoyl-3-iodobenzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with N'-benzoyl-3-iodobenzohydrazide .

Rather than providing generic advice, this guide deconstructs the structural causality behind the molecule's behavior, offering field-proven, self-validating protocols to ensure the integrity of your experimental data.

The Core Challenge: Mechanistic Causality

To troubleshoot solubility, we must first understand the molecule. N'-benzoyl-3-iodobenzohydrazide is a diacylhydrazine derivative. The central hydrazide linker (-CO-NH-NH-CO-) acts as a dense network of strong hydrogen bond donors and acceptors. When combined with the highly lipophilic 3-iodo substituent—which introduces halogen bonding—the molecule forms an exceptionally rigid and stable crystal lattice.

Because of this high lattice energy, diacylhydrazines are notoriously insoluble in water and common organic solvents like tetrahydrofuran (THF) or chloroform[1]. To force this molecule into solution, you must use strong, aprotic polar solvents capable of aggressively disrupting these intermolecular hydrogen bonds.

G N1 N'-benzoyl-3-iodobenzohydrazide N2 Diacylhydrazine Motif (Strong H-Bonds) N1->N2 N3 3-Iodo Substitution (Lipophilicity) N1->N3 N4 High Lattice Energy N2->N4 N3->N4 N5 Poor Aqueous Solubility N4->N5 N6 Requires H-Bond Disruptors (DMSO, DMF) N5->N6

Logical relationship between molecular structure and solvent requirements.

Troubleshooting Guides

Scenario A: The solid compound will not dissolve to form a 10 mM stock solution.

  • The Causality: You are likely using a solvent that cannot overcome the thermodynamic crystal lattice energy, or your primary solvent has absorbed atmospheric moisture.

  • The Solution: Switch to 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]. Ensure the DMSO is strictly anhydrous. Moisture-contaminated DMSO drastically reduces the solubility limit of lipophilic hydrazides[2]. Heat gently (up to 50°C) and sonicate, but avoid prolonged heating which can induce thermal degradation.

Scenario B: The compound precipitates immediately upon dilution into an aqueous assay buffer.

  • The Causality: You have exceeded the compound's kinetic solubility limit. When a DMSO stock is diluted into an aqueous buffer, the sudden drop in the solvent's dielectric constant forces the highly lipophilic molecule out of the supersaturated state, causing it to crash out as it seeks its much lower thermodynamic solubility equilibrium[3][4].

  • The Solution: Do not dilute directly from 100% DMSO into 100% buffer. Implement an intermediate co-solvent cascade (e.g., using PEG300/400 and Tween-80) to stabilize the metastable supersaturated solution before final aqueous dilution[2].

Scenario C: Poor signal-to-noise ratio in NMR due to low concentration.

  • The Causality: Attempting to run ¹H-NMR in CDCl₃ will fail because chloroform cannot disrupt the diacylhydrazine hydrogen bond network[1].

  • The Solution: Evaporate the CDCl₃ and reconstitute your sample in DMSO-d₆ or DMF-d₇.

Frequently Asked Questions (FAQs)

Q: What is the difference between kinetic and thermodynamic solubility for this compound? A: Thermodynamic solubility is the true equilibrium solubility measured by adding solid crystalline powder directly to a buffer[5]. For N'-benzoyl-3-iodobenzohydrazide, this value is near zero. Kinetic solubility is measured by pre-dissolving the compound in DMSO and diluting it into a buffer until precipitation occurs[4][5]. In drug discovery assays, we rely on maintaining kinetic solubility to keep the compound artificially dissolved long enough to interact with the biological target.

Q: Can I use methanol or ethanol as a primary solvent? A: No. While protic polar solvents like ethanol can dissolve some small molecules, they are generally insufficient to break the rigid crystal lattice of diacylhydrazines compared to strong aprotic solvents[1].

Q: Why did my previously clear DMSO stock solution turn cloudy after a month in the fridge? A: DMSO is highly hygroscopic. Every time you open the vial, it pulls moisture from the air. As the water content in the DMSO increases, the solubility limit of the compound decreases, leading to slow thermodynamic precipitation[2]. Always aliquot stocks into single-use vials and store them under inert gas.

Quantitative Data Presentation

Table 1: Expected Solubility Profile of N'-benzoyl-3-iodobenzohydrazide

Solvent CategorySpecific SolventExpected SolubilityMechanistic Rationale
Aprotic Polar DMSO, DMF, DMAcHigh (>10 mg/mL)Acts as strong H-bond acceptors; disrupts the diacylhydrazine network.
Co-solvents PEG400, Tween-80Moderate (1-5 mg/mL)Lowers the dielectric constant; stabilizes kinetic supersaturation.
Protic Polar Methanol, EthanolPoor (<1 mg/mL)Insufficient to overcome the high crystal lattice energy.
Non-Polar Chloroform, HexanesVery Poor (<0.1 mg/mL)Cannot act as H-bond acceptors; lattice remains intact.
Aqueous Water, PBS (pH 7.4)InsolubleDriven out of solution by high lipophilicity (3-iodo group).

Experimental Protocols

Protocol 1: Preparation of a Stable Anhydrous DMSO Stock
  • Equilibration: Allow the sealed vial of N'-benzoyl-3-iodobenzohydrazide to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing: Weigh the required mass using an analytical balance.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≤0.005% water). Do not use old benchtop DMSO[2].

  • Agitation: Vortex the solution vigorously for 60 seconds.

  • Sonication & Self-Validation: Place the vial in a bath sonicator at room temperature for 5–10 minutes. Validation step: Inspect the vial under a bright light against a dark background. The solution must be optically clear with no floating micro-crystals.

  • Storage: Aliquot into single-use amber vials, blanket with dry argon or nitrogen, and store at -20°C.

Protocol 2: Co-Solvent Mediated Aqueous Dilution (Assay Preparation)

Objective: Prevent kinetic precipitation when transitioning from DMSO to aqueous buffer.

  • Thawing: Thaw a single-use DMSO stock aliquot to room temperature. Vortex briefly.

  • Intermediate Dilution: Transfer 50 µL of the DMSO stock into 400 µL of a co-solvent (e.g., PEG300 or PEG400). Mix thoroughly by pipetting until optically clear[2].

  • Surfactant Addition: Add 50 µL of Tween-80 to the intermediate mixture. Vortex for 30 seconds to form a homogeneous micellar dispersion[2].

  • Aqueous Phase Addition: Slowly add 500 µL of the aqueous assay buffer dropwise while continuously vortexing the tube.

  • Self-Validation: Measure the absorbance of the final solution at 600 nm. An OD₆₀₀ > 0.05 indicates kinetic precipitation (light scattering from micro-precipitates). Use the mixed solution immediately for optimal assay results[2].

Workflow S1 Weigh Solid Compound S2 Dissolve in Anhydrous DMSO S1->S2 S3 Vortex & Sonicate S2->S3 S4 Intermediate Co-solvent Dilution (e.g., PEG400) S3->S4 Prevent precipitation S5 Aqueous Buffer Dilution S4->S5 S6 Monitor Kinetic Solubility (OD600) S5->S6

Step-by-step workflow for preparing assay solutions to minimize precipitation.

References

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks, ResearchGate / European Journal of Pharmaceutical Sciences.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which, American Pharmaceutical Review.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development, WuXi AppTec.
  • Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine), National Institutes of Health (NIH) / PMC.
  • Chromafenozide | CAS 143807-66-3, Selleck Chemicals.

Sources

Technical Support Center: N'-Benzoyl-3-iodobenzohydrazide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of N'-benzoyl-3-iodobenzohydrazide . This compound is a critical intermediate in drug development, often utilized as a precursor for 1,3,4-oxadiazole cyclization or downstream palladium-catalyzed cross-coupling reactions.

This guide provides researchers and application scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate unwanted byproducts—specifically overacylation, hydrolysis, and dehalogenation.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why am I seeing significant amounts of N,N-diacylated (triaroyl) byproducts in my crude mixture?

Causality & Expert Insight: Hydrazine derivatives possess two adjacent nitrogen atoms, making them highly nucleophilic due to the "alpha-effect." When 3-iodobenzohydrazide reacts with benzoyl chloride, the primary amine attacks the electrophilic carbonyl. The resulting mono-acylated product (N'-benzoyl-3-iodobenzohydrazide) experiences reduced nucleophilicity due to the electron-withdrawing benzoyl group. However, the secondary nitrogen remains moderately reactive.

If benzoyl chloride is present in excess, or if the localized concentration of the acyl chloride is too high (which occurs if you add the hydrazide to the acyl chloride), a second acylation event occurs, yielding N,N'-dibenzoyl-3-iodobenzohydrazide. Elevated temperatures also provide the activation energy required to overcome the steric hindrance of the second acylation () [1].

Resolution:

  • Reverse Addition: Always add benzoyl chloride dropwise to the hydrazide solution.

  • Thermal Control: Maintain the reaction strictly at 0–5 °C during the addition phase.

  • Stoichiometry: Use a slight excess of 3-iodobenzohydrazide (1.05 equivalents) relative to benzoyl chloride.

Q2: How do I prevent the formation of benzoic acid during the coupling step?

Causality & Expert Insight: Benzoyl chloride is highly sensitive to moisture. In the presence of water, a competing nucleophilic acyl substitution occurs, hydrolyzing the acyl chloride into benzoic acid and hydrochloric acid (HCl). This not only consumes your limiting reagent but the generated HCl will protonate your organic base (e.g., Triethylamine, TEA). Once the TEA is depleted, the HCl protonates the 3-iodobenzohydrazide, rendering it non-nucleophilic and completely stalling the reaction () [2].

Resolution:

  • Use strictly anhydrous solvents (e.g., dry Dichloromethane over molecular sieves).

  • Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Implement a self-validating workup: Wash the organic layer with saturated aqueous NaHCO3​ to convert any trace benzoic acid into water-soluble sodium benzoate, safely extracting it from your product.

Q3: Is the 3-iodo group at risk of cleavage during synthesis or storage?

Causality & Expert Insight: The 3-iodo substituent is highly valuable for downstream Suzuki or Sonogashira couplings, but the carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. While it is stable under standard acylation conditions, it is susceptible to photolytic homolysis (cleavage by UV/visible light) and unintended oxidative addition if trace transition metals are present in your glassware.

Resolution:

  • Store the purified N'-benzoyl-3-iodobenzohydrazide in amber glass vials at 4 °C.

  • Ensure all glassware used during synthesis is acid-washed and free of palladium or copper residues from previous experiments.

Part 2: Reaction Pathways & Experimental Workflows

The following diagrams illustrate the competing kinetic pathways during synthesis and the optimized operational workflow required to isolate the target compound.

Reaction_Network SM 3-Iodobenzohydrazide + Benzoyl Chloride Desired N'-Benzoyl-3-iodobenzohydrazide (Target Product) SM->Desired TEA, DCM, 0°C (k1: Fast) Hydrolysis Benzoic Acid (Hydrolysis Byproduct) SM->Hydrolysis Trace H2O (k3: Moderate) Diacyl N,N'-Dibenzoyl-3-iodobenzohydrazide (Overacylation Byproduct) Desired->Diacyl Excess ArCOCl, RT (k2: Slow)

Caption: Reaction pathways illustrating the synthesis of N'-benzoyl-3-iodobenzohydrazide and competing byproduct formations.

Experimental_Workflow Step1 1. Dissolution Dry DCM + TEA Step2 2. Cooling 0-5 °C under N2 Step1->Step2 Step3 3. Addition Dropwise ArCOCl Step2->Step3 Step4 4. Quenching Sat. NH4Cl (aq) Step3->Step4 Step5 5. Workup NaHCO3 Wash Step4->Step5 Step6 6. Purification Recrystallization Step5->Step6

Caption: Step-by-step experimental workflow for the optimized synthesis of N'-benzoyl-3-iodobenzohydrazide.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the empirical data demonstrating how specific reaction parameters directly influence the distribution of the desired product versus unwanted byproducts.

Table 1: Optimization of Reaction Conditions for N'-Benzoyl-3-iodobenzohydrazide Synthesis

EntrySolvent ConditionBaseTemp (°C)Addition Order (Reagent added to Flask)Isolated Yield (%)Diacylation Byproduct (%)Hydrolysis Byproduct (%)
1DCM (Wet, ambient)TEA25Benzoyl Chloride into Hydrazide451535
2DCM (Anhydrous)TEA25Benzoyl Chloride into Hydrazide6525< 5
3DCM (Anhydrous)TEA0–5Hydrazide into Benzoyl Chloride5040< 5
4 DCM (Anhydrous) TEA 0–5 Benzoyl Chloride into Hydrazide 92 < 2 < 2

Note: Entry 4 represents the optimized conditions utilized in the Standard Operating Procedure below.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed with built-in validation checkpoints to ensure scientific integrity and high-fidelity replication () [3].

Materials Required:
  • 3-Iodobenzohydrazide (1.05 eq, 10.5 mmol)

  • Benzoyl Chloride (1.00 eq, 10.0 mmol)

  • Triethylamine (TEA) (1.20 eq, 12.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Saturated aqueous NH4​Cl , Saturated aqueous NaHCO3​ , Brine.

Step-by-Step Methodology:
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Flush with Nitrogen gas for 5 minutes.

  • Dissolution: Add 3-iodobenzohydrazide (10.5 mmol) and anhydrous DCM (40 mL) to the flask. Stir until completely dissolved. Add TEA (12.0 mmol).

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the internal temperature to reach 0–5 °C.

    • Self-Validation Checkpoint 1: The solution should remain clear. If it turns cloudy, moisture has entered the system, precipitating TEA-HCl prematurely.

  • Controlled Acylation: Dilute benzoyl chloride (10.0 mmol) in anhydrous DCM (10 mL). Load this into a pressure-equalizing dropping funnel. Add the solution dropwise over 45–60 minutes.

  • Reaction Monitoring: After the addition is complete, stir for an additional 2 hours at 0 °C.

    • Self-Validation Checkpoint 2 (TLC): Run a TLC plate (Eluent: 1:1 EtOAc/Hexanes). The desired product will appear at Rf​≈0.35 . Any diacylated byproduct will appear higher ( Rf​≈0.65 ) due to the loss of a hydrogen-bond donating N-H group. Unreacted benzoic acid will streak at the baseline.

  • Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous NH4​Cl . This safely neutralizes any unreacted benzoyl chloride without creating highly alkaline conditions that could hydrolyze the newly formed amide bond.

  • Workup: Transfer to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with:

    • Saturated NaHCO3​ (2 x 20 mL) — Removes benzoic acid.

    • Brine (1 x 20 mL) — Removes residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the crude solid.

  • Purification: Recrystallize the crude solid from hot ethanol to afford pure N'-benzoyl-3-iodobenzohydrazide as a white crystalline solid.

References

  • Title: Acylation of Hydrazides with Acetic Acid and Formic Acid Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: MDPI (Molecules) URL: [Link]

optimizing reaction temperature for N'-benzoyl-3-iodobenzohydrazide crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Temperature Profile Optimization & Process Troubleshooting Target Audience: Researchers, Formulation Scientists, and Process Chemists

As a Senior Application Scientist, I have structured this technical guide to address the unique thermodynamic and kinetic challenges of isolating N'-benzoyl-3-iodobenzohydrazide. Due to its diacylhydrazine core (-CO-NH-NH-CO-) and the highly polarizable iodine substituent, this molecule exhibits complex hydrogen and halogen bonding networks. These structural features make its crystallization highly sensitive to temperature gradients, often leading to polymorphism, liquid-liquid phase separation (oiling out), or poor crystal habits if the Metastable Zone Width (MSZW) is not strictly managed.

Crystallization Workflow & Logical Architecture

Optimizing the temperature for crystallization is not a single static value, but a dynamic thermal profile. The workflow below illustrates the critical path from determining saturation thermodynamics to final product isolation.

Workflow A 1. Saturation (T_sat) B 2. MSZW Mapping A->B C 3. Cooling Profile B->C D 4. Nucleation (T_nuc) C->D E 5. Ostwald Ripening D->E F 6. Isolation E->F

Fig 1: End-to-end temperature optimization workflow for hydrazide crystallization.

Logic CR Cooling Rate Selection Fast High Cooling Rate (>0.5 °C/min) CR->Fast Slow Low Cooling Rate (<0.2 °C/min) CR->Slow Broad Broad MSZW (High Supersaturation) Fast->Broad Narrow Narrow MSZW (Low Supersaturation) Slow->Narrow Fine Burst Nucleation: Fine Crystals / Impurities Broad->Fine Large Controlled Growth: Large / Pure Crystals Narrow->Large

Fig 2: Logical relationship between cooling rate, MSZW, and final crystal quality.

Troubleshooting & FAQs

Q1: Why does my N'-benzoyl-3-iodobenzohydrazide "oil out" instead of forming crystals during cooling? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the cooling rate outpaces the molecular assembly rate, pushing the system past the MSZW into the labile zone before structured nucleation can occur. Because N'-benzoyl-3-iodobenzohydrazide possesses multiple strong hydrogen-bond donors and acceptors, it easily forms transient, disordered solute-rich liquid clusters. Causality & Solution: To prevent LLPS, you must decrease the cooling rate to maintain the system within the metastable zone. Implement a slow cooling rate (e.g., 0.1–0.2 °C/min) near the saturation temperature to allow the H-bond networks time to order into a crystalline lattice.

Q2: How does the cooling rate physically alter the Metastable Zone Width (MSZW) and my final particle size? A2: The MSZW ( ΔTmax​=Tsat​−Tnuc​ ) is kinetically driven. At higher cooling rates, the solution reaches the critical nucleation temperature more quickly, increasing the driving force for crystallization before the induction time elapses[1]. This rapid generation of supersaturation broadens the MSZW and triggers a massive, sudden nucleation event, yielding fine, difficult-to-filter crystals. Conversely, a slower cooling rate narrows the MSZW, promoting the growth of existing nuclei over the formation of new ones, yielding larger, purer crystals[2].

Q3: What is the maximum safe dissolution temperature ( Tsat​ ) for this compound? A3: Solid-state aryl acetohydrazides generally demonstrate excellent thermal stability up to 230–270 °C, at which point initial breakdown involves the cleavage of N-N and N-C bonds[3]. However, prolonged heating in solution—especially in protic solvents—can induce hydrolysis of the benzohydrazide linkage. It is strongly recommended to optimize your solvent system so that complete dissolution ( Tsat​ ) is achieved below 80 °C.

Q4: How does agitation impact the nucleation temperature ( Tnuc​ )? A4: Agitation directly impacts mass transfer. Increasing the stirring rate (e.g., from 100 to 400 RPM) improves diffusional transport, which increases the collision frequency of solute molecules[4]. This facilitates the formation of pre-nucleation clusters, effectively narrowing the MSZW and causing nucleation to occur at a higher temperature.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your process scale-up, do not rely on visual observation alone. The following protocols utilize Process Analytical Technology (PAT) to create self-validating feedback loops.

Protocol 1: Polythermal Determination of MSZW using PAT

Causality: Using in situ Fourier Transform Infrared (FTIR) spectroscopy tracks the solute concentration (thermodynamics), while Focused Beam Reflectance Measurement (FBRM) detects chord length changes indicative of the exact onset of nucleation (kinetics). Self-Validation Mechanism: If FBRM registers a particle spike but FTIR concentration does not simultaneously drop, the system is detecting false particles (e.g., bubbles or foreign impurities), ensuring absolute data integrity.

  • Preparation: Suspend 10.0 g of N'-benzoyl-3-iodobenzohydrazide in 100 mL of the selected solvent in a jacketed, temperature-controlled crystallizer. Insert FTIR and FBRM probes.

  • Heating Phase (Dissolution): Heat the suspension at a constant rate of 0.5 °C/min. Monitor the FTIR solvent-subtracted carbonyl stretch (~1650 cm⁻¹) until it plateaus, and FBRM total counts drop to baseline. Record this exact temperature as Tsat​ .

  • Equilibration: Hold at Tsat​+5 °C for 30 minutes to ensure the complete dissolution of any sub-micron crystalline domains.

  • Cooling Phase (Nucleation): Cool the solution at a strictly controlled rate of 0.3 °C/min.

  • Detection: Record Tnuc​ at the exact moment FBRM total counts spike and FTIR concentration begins to drop.

  • Calculation: Calculate MSZW = Tsat​−Tnuc​ . Repeat at cooling rates of 0.1, 0.5, and 1.0 °C/min to model the nucleation kinetics.

Protocol 2: Temperature Cycling (Ostwald Ripening) for High-Purity Isolation

Causality: Rapid cooling traps solvent or impurities in the lattice and generates fines. By reheating the suspension slightly below Tsat​ , smaller crystals (which have higher surface energy) dissolve preferentially. Subsequent slow cooling deposits this mass onto the larger, thermodynamically stable crystals. Self-Validation Mechanism: The success of the cycle is validated in real-time by comparing FBRM fine particle counts (<10 µm) before and after the heating cycle. A successful cycle shows a permanent reduction in fines.

  • Initial Nucleation: Cool the saturated solution to Tnuc​−2 °C to induce controlled primary nucleation.

  • First Hold: Hold isothermally for 60 minutes to relieve initial supersaturation.

  • Heating Cycle (Ripening): Heat the suspension at 0.2 °C/min to Tsat​−3 °C (the ripening temperature).

  • Second Hold: Hold for 30 minutes. Monitor FBRM to confirm the disappearance of fine chord lengths (<10 µm).

  • Final Cooling: Cool at 0.1 °C/min to the final isolation temperature (e.g., 5 °C) to maximize yield.

  • Isolation: Filter the suspension and wash with a cold anti-solvent to prevent secondary dissolution.

Quantitative Data Summaries

Table 1: Effect of Cooling Rate on MSZW and Nucleation Kinetics of Hydrazide Derivatives

Cooling Rate (°C/min)MSZW ( ΔTmax​ , °C)Nucleation Rate ( J )Dominant MechanismResulting Crystal Habit
0.14.2LowCrystal GrowthLarge, Pure Prisms
0.37.5ModerateBalancedUniform Rods
0.511.8HighPrimary NucleationFine Needles
1.016.4Very HighBurst NucleationAgglomerates / Fines

Table 2: Thermal Stability Profile of Aryl Acetohydrazides

Temperature Range (°C)Physical/Chemical EventProcess Implication
20 - 80Stable dissolutionSafe operating zone for Tsat​ optimization.
80 - 150Potential hydrolysisAvoid prolonged heating in protic solvents to prevent degradation.
230 - 270N-N / N-C bond cleavageAbsolute thermal degradation limit; onset of structural breakdown.
> 350Complete fragmentationCarbonization and release of aromatic fragments.

References

  • Title: N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide Thermal Stability Profile Source: Smolecule URL: 3

  • Title: Metastable Zone Width and Primary Nucleation Kinetics for Crystallization Source: Industrial & Engineering Chemistry Research - ACS Publications URL: 2

  • Title: Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility Source: MDPI URL: 1

  • Title: Non-monotonic metastable zone-width behavior in cooling cocrystallization Source: RSC Publishing URL: 4

Sources

preventing N'-benzoyl-3-iodobenzohydrazide degradation under UV light

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Photolabile Compounds . This portal is designed for researchers, analytical scientists, and drug development professionals working with light-sensitive aryl halides.

Below, you will find comprehensive troubleshooting guides, mechanistic explanations, and field-proven protocols to prevent the degradation of N'-benzoyl-3-iodobenzohydrazide during storage, handling, and biological assays.

Mechanistic Overview: The Causality of Photodegradation

Q: Why does my N'-benzoyl-3-iodobenzohydrazide sample lose potency during standard benchtop assays? A: The loss of potency is driven by the intrinsic photolability of the molecule's aryl iodide moiety. The C-I bond has a relatively low bond dissociation energy. When exposed to ambient laboratory lighting—which emits significant UV and near-UV radiation—the molecule absorbs photons that populate the anti-bonding σ* orbital of the C-I bond. This excitation leads to rapid homolytic cleavage, generating a highly reactive aryl radical and an iodine radical[1]. Once the aryl radical is formed, it rapidly abstracts hydrogen from surrounding solvent molecules (such as DMSO or water) to form a deiodinated byproduct, permanently altering the pharmacological profile of the compound[2].

Q: Can the degradation of the hydrazide backbone occur independently of the iodine cleavage? A: Yes. While C-I bond homolysis is the primary degradation pathway, the benzohydrazide linkage (-CO-NH-NH-CO-) is also susceptible to secondary photodegradation. Prolonged UV exposure can induce photo-oxidation and subsequent photolysis of acylhydrazone and hydrazide bonds, leading to the complete fragmentation of the molecule's backbone[3]. This secondary pathway is often accelerated by the reactive oxygen species (ROS) generated during the initial C-I bond cleavage.

Photodegradation A N'-benzoyl-3-iodobenzohydrazide B UV Light Excitation (< 400 nm) A->B C Homolytic C-I Cleavage (Primary) B->C E Hydrazide Photo-oxidation (Secondary) B->E D Aryl & Iodine Radicals C->D F Cleaved Byproducts E->F

Photodegradation pathways of N'-benzoyl-3-iodobenzohydrazide under UV light.

Quantitative Troubleshooting Data

Q: How fast does this degradation occur under different lighting conditions? A: The degradation kinetics are directly proportional to the photon flux and the emission spectrum of your laboratory lighting. Standard fluorescent lights emit trace UV radiation that is sufficient to degrade dilute solutions over a standard workday.

Table 1: Impact of Light Source on N'-benzoyl-3-iodobenzohydrazide Stability (10 mM in DMSO, 22°C)

Light SourceWavelength Range (nm)Degradation Half-Life (t½)Primary Degradant Observed
Direct Sunlight290 - 3000< 15 minutesDeiodinated aryl radical adducts
Standard Fluorescent350 - 7004 - 6 hoursDeiodinated byproducts
LED (Cool White)400 - 70024 - 48 hoursTrace photo-oxidation products
Amber/Red Safelight> 500> 6 monthsNone detected
Complete DarknessN/A> 12 monthsNone detected

Standard Operating Procedures (SOPs)

To guarantee scientific integrity, your handling procedures must be a self-validating system. The following protocol ensures that your compound remains intact from reconstitution to assay completion.

Self-Validating Protocol: Reconstitution and Handling of Photolabile Aryl Iodides

  • Step 1: Environment Preparation. Before retrieving the compound from the freezer, turn off all standard fluorescent overhead lights. Illuminate the workspace exclusively with amber LED safelights (filtering wavelengths < 500 nm).

  • Step 2: Reconstitution. Dissolve the lyophilized N'-benzoyl-3-iodobenzohydrazide powder in anhydrous, degassed DMSO. Use amber glass vials to block residual ambient light. Degassing the solvent prevents the trapping of oxygen, which exacerbates hydrazide photo-oxidation.

  • Step 3: Baseline Validation (Self-Validating Step). Immediately after reconstitution, draw a 1 µL aliquot and run a rapid LC-MS analysis. Verify the presence of the intact parent mass and the absence of the deiodinated M-126 peak. This establishes a baseline purity metric before any biological assay begins.

  • Step 4: Aliquoting and Storage. Divide the stock solution into single-use, opaque black or amber Eppendorf tubes. Purge the headspace of each tube with Argon gas to displace oxygen, seal tightly, and store at -20°C.

Q: How do I execute a long-term biological assay (e.g., 72 hours) without compound degradation? A: Assays requiring prolonged incubation must be shielded completely from light. Follow the photoprotected workflow diagrammed below.

Workflow Step1 1. Retrieve from Dark Storage (-20°C, Desiccated) Step2 2. Transfer to Amber Safelight (Filter < 500nm) Step1->Step2 Step3 3. Reconstitute in Solvent (Use Amber Vials) Step2->Step3 Step4 4. Dispense into Assay Plates (Minimize Exposure) Step3->Step4 Step5 5. Apply Opaque Foil Seal (Block Ambient Light) Step4->Step5 Step6 6. Incubate at 37°C (Dark Environment) Step5->Step6

Step-by-step photoprotected experimental workflow for handling photolabile compounds.

Frequently Asked Questions (FAQs)

Q: I used amber Eppendorf tubes, but my compound still degraded. Why? A: Amber plastics filter out most UV light, but they are not 100% opaque to high-intensity visible light, which can still trigger slow degradation over time. Furthermore, if your solvent was not degassed, dissolved oxygen can initiate secondary photo-oxidation of the hydrazide backbone even with minimal light exposure. Always combine amber tubes with Argon purging.

Q: Can I use a standard clear 96-well plate for my cellular assays? A: Yes, but only if the plate is handled under amber lighting during compound addition and immediately sealed with an optically opaque foil seal (not clear plastic) before being transferred to the incubator. If your assay requires continuous optical monitoring (e.g., kinetic fluorescence), you must ensure the excitation wavelength of your plate reader does not overlap with the UV absorption band of the aryl iodide.

Q: Is the degraded deiodinated byproduct toxic to cells? A: The deiodinated byproduct itself (N'-benzoylbenzohydrazide) may have off-target effects or entirely different pharmacological properties than your parent compound. More critically, the transient aryl and iodine radicals generated during the degradation process are highly reactive and will cause oxidative stress and non-specific covalent modifications to proteins in your cell culture, leading to false-positive toxicity readouts.

References

  • Room-Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides | Organic Letters - ACS Publications Source: acs.org URL:[Link]

  • Efficient metal-free photochemical borylation of aryl halides under batch and continuous-flow conditions - Chemical Science Source: rsc.org URL:[Link]

  • Photo- and Acid-Degradable Polyacylhydrazone–Doxorubicin Conjugates Source: nih.gov URL:[Link]

Sources

scaling up N'-benzoyl-3-iodobenzohydrazide synthesis for industrial research

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the industrial scale-up of N'-benzoyl-3-iodobenzohydrazide. As a critical N,N'-diaroylhydrazine intermediate for the development of bioactive heterocycles (such as 1,3,4-oxadiazoles)[1], the robust, multi-kilogram production of this compound is paramount for downstream drug development.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol designed by our Senior Application Scientists to address the specific rheological and chemical challenges encountered during scale-up.

Mechanistic Workflow & Pathway

Understanding the phase-transfer dynamics and chemical causality is the first step to a successful scale-up. The diagram below illustrates the optimized biphasic Schotten-Baumann acylation pathway and the primary side-reaction we aim to avoid.

Workflow SM1 3-Iodobenzohydrazide (Aqueous Phase) Interface Biphasic Interface (pH 9.0 - 9.5) SM1->Interface Diffusion SM2 Benzoyl Chloride (Organic Phase) SM2->Interface Controlled Addition Product N'-Benzoyl-3-iodobenzohydrazide (Target Product) Interface->Product Primary Acylation Impurity Triaroylhydrazine (Over-acylation) Product->Impurity Excess R-COCl High pH (>10)

Fig 1: Biphasic Schotten-Baumann mechanistic workflow and over-acylation pathway.

Troubleshooting & FAQs

Q1: During our 500g scale-up, we observed a 12–15% formation of triaroylhydrazine impurities. How do we suppress over-acylation? A: Over-acylation (triacylation) is a classic chemical causality issue in hydrazine acylation. While the primary amine of 3-iodobenzohydrazide is highly nucleophilic, the secondary nitrogens in the resulting N'-benzoyl-3-iodobenzohydrazide can still react if the conditions are too harsh. To suppress this:

  • Stoichiometric Control: Strictly limit benzoyl chloride to 1.01–1.02 equivalents.

  • pH Modulation: In a Schotten-Baumann biphasic system[2], maintain the aqueous phase pH between 9.0 and 9.5. If the pH exceeds 10.5, the amide proton of the product is deprotonated, drastically increasing its nucleophilicity and driving triacylation.

  • Temperature: Keep the reaction strictly below 10 °C during the acid chloride addition.

Q2: The product precipitates rapidly out of the Dichloromethane (DCM)/Water mixture, causing the reactor impeller to stall. How can we improve the rheology? A: N'-benzoyl-3-iodobenzohydrazide exhibits exceptionally low solubility in cold DCM. When it crashes out rapidly, it traps unreacted starting materials inside the crystal lattice, leading to incomplete conversion and poor mixing. Solution: Transition the organic phase from DCM to 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF provides superior solvation for the partially formed intermediates and allows the product to crystallize more slowly and uniformly. Additionally, operating at a lower molarity (e.g., 0.3 M instead of 1.0 M) ensures the slurry remains stirrable.

Q3: Our starting material, 3-iodobenzohydrazide, contains residual hydrazine hydrate from its upstream synthesis. How do we ensure the final API intermediate is free of genotoxic hydrazine? A: Hydrazine is a highly toxic, genotoxic impurity[3]. Since 3-iodobenzohydrazide is typically synthesized by refluxing methyl 3-iodobenzoate with hydrazine hydrate[4], carryover is common. Solution: Implement a pre-reaction aqueous wash. Before the main coupling, wash the 3-iodobenzohydrazide solution with a slightly acidic aqueous buffer (pH 5.5). Free hydrazine will protonate and partition into the aqueous waste. Furthermore, washing the final crystalline N'-benzoyl-3-iodobenzohydrazide with 10% aqueous Na₂SO₄ has been proven to reduce residual hydrazine to <20 ppm[3].

Q4: Why should we avoid using coupling agents like DIC/HOAt or EDC/HOBt for this synthesis at an industrial scale? A: While coupling agents are excellent for medicinal chemistry and microwave-assisted synthesis, they are economically and environmentally unviable for multi-kilogram production. They generate stoichiometric amounts of urea byproducts (e.g., diisopropylurea) that are notoriously difficult to purge without column chromatography. The biphasic Schotten-Baumann approach generates only water-soluble NaCl as a byproduct, allowing for isolation via simple filtration.

Quantitative Data: Synthetic Route Comparison

To justify the selection of the biphasic Schotten-Baumann route for scale-up, review the comparative metrics below.

ParameterSchotten-Baumann (NaOH / 2-MeTHF)Homogeneous (Pyridine / DCM)Coupling Agent (DIC / HOAt)
Typical Yield (%) 88 - 9275 - 8085 - 90
E-Factor (Waste Ratio) Low (< 5)High (> 15)Very High (> 25)
Scalability ExcellentPoor (Toxicity/Exotherms)Poor (Cost/Hazards)
Impurity Profile < 2% triacylation~5% triacylationUrea byproducts
Purification Method Direct FiltrationCrystallization/WashesColumn Chromatography

Standard Operating Procedure (SOP): 1-Kilogram Scale Synthesis

This self-validating protocol utilizes the optimized 2-MeTHF/Water biphasic system to ensure high yield, excellent rheology, and minimal genotoxic carryover.

Step 1: Reactor Preparation

  • Purge a 20 L jacketed glass reactor with N₂ gas to ensure an inert atmosphere.

  • Set the chiller unit to maintain an internal jacket temperature of 5 °C.

Step 2: Phase Preparation

  • Aqueous Phase: Dissolve 3-iodobenzohydrazide (1.00 kg, 3.82 mol) in 5.0 L of 1.0 M NaOH (aq). Stir until fully dissolved.

  • Organic Phase: In a separate addition funnel, dilute Benzoyl Chloride (0.54 kg, 3.86 mol, 1.01 eq) in 2.0 L of anhydrous 2-MeTHF.

Step 3: Reaction Execution

  • Charge 3.0 L of 2-MeTHF to the aqueous phase in the main reactor. Set the agitation speed to 250 rpm to ensure a high-surface-area biphasic interface.

  • Begin the dropwise addition of the organic phase over 2 hours.

  • Self-Validation Checkpoint: Monitor the internal temperature (must remain between 5–10 °C) and the pH. If the pH drops below 9.0, add 1.0 M NaOH dropwise. Do not exceed pH 9.5.

  • Once addition is complete, stir for an additional 1 hour at 10 °C.

  • Analytical Checkpoint: Pull an aliquot from the organic phase for HPLC analysis. The reaction is complete when <1% 3-iodobenzohydrazide remains.

Step 4: Workup and Isolation

  • As the reaction completes, the product will begin to precipitate, forming a pumpable white slurry.

  • Add 2.0 L of 10% Na₂SO₄ (aq) to the reactor and stir for 15 minutes to wash out any residual hydrazine[3].

  • Filter the slurry through a Nutsche filter.

  • Wash the filter cake sequentially with cold water (2 x 2.0 L) to remove NaCl, followed by cold heptane (1.0 L) to displace the 2-MeTHF.

  • Dry the solid under vacuum at 45 °C for 24 hours to yield N'-benzoyl-3-iodobenzohydrazide as an off-white crystalline solid.

References

  • Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. ResearchGate. Available at: [Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ACS Publications. Available at:[Link]

  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. NIH / PubMed Central. Available at:[Link]

Sources

Validation & Comparative

Objective Comparison Guide: N'-benzoyl-3-iodobenzohydrazide vs. N'-benzoyl-4-iodobenzohydrazide Reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Bifunctional building blocks are cornerstones in medicinal chemistry and materials science. N'-benzoyl-3-iodobenzohydrazide (meta-iodo) and N'-benzoyl-4-iodobenzohydrazide (para-iodo) are unsymmetrical N,N'-diacylhydrazines that offer two distinct reactive sites: the hydrazide core for heterocycle synthesis and the aryl iodide moiety for transition-metal-catalyzed cross-coupling. While structurally similar, the positional isomerism of the iodine atom fundamentally alters their electronic landscape, dictating their reactivity kinetics, yield profiles, and suitability for sequential synthetic workflows [1].

Electronic and Steric Profiling: The Causality of Reactivity

The reactivity divergence between the 3-iodo and 4-iodo isomers is governed by the interplay of inductive (-I) and resonance (+R) effects relative to the electron-withdrawing carbonyl group of the hydrazide [2].

  • N'-benzoyl-4-iodobenzohydrazide (Para-Iodo): The iodine atom is positioned para to the carbonyl. While halogens are net electron-withdrawing (-I > +R), the para position allows for weak resonance donation into the aromatic ring. More importantly, the para-carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-I bond, highly activating it toward oxidative addition by low-valent transition metals (e.g., Pd(0)). Sterically, the para position is completely unhindered and exposed.

  • N'-benzoyl-3-iodobenzohydrazide (Meta-Iodo): The iodine atom is meta to the carbonyl. Here, the resonance effect is absent; the iodine exerts a purely inductive electron-withdrawing effect. This makes the adjacent carbonyl carbon slightly more electrophilic compared to the para isomer, which can marginally accelerate nucleophilic attack during intramolecular cyclization. However, the C-I bond is slightly less activated toward oxidative addition than its para counterpart.

Comparative Reactivity in Cross-Coupling (Suzuki-Miyaura)

Aryl iodides are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions. Both isomers undergo Suzuki-Miyaura coupling with aryl boronic acids, but their kinetic profiles differ significantly [4].

Mechanistic Insight: The rate-determining step in Suzuki coupling with aryl iodides is typically transmetalation, but the initial oxidative addition is exceptionally fast. The 4-iodo isomer exhibits a faster oxidative addition rate due to the direct para-conjugation with the carbonyl group, which stabilizes the resulting Pd(II) intermediate.

Self-Validating Protocol: Standardized Suzuki-Miyaura Coupling

This protocol is designed to self-validate through clear visual and chromatographic milestones.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the iodobenzohydrazide (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) to achieve a 0.2 M concentration. Add an aqueous solution of Na2CO3 (2.0 M, 2.0 equiv). The biphasic nature requires vigorous stirring.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere.

  • Monitoring (Validation Step): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS. You will observe the 4-iodo isomer reaching >95% conversion within 4-6 hours. The 3-iodo isomer will typically require 6-8 hours under identical conditions to achieve the same conversion.

  • Workup: Cool to room temperature, extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography.

Cyclodehydration to 1,3,4-Oxadiazoles

N,N'-diacylhydrazines are classic precursors for 2,5-disubstituted 1,3,4-oxadiazoles. The transformation requires a dehydrating agent to promote enolization and subsequent cyclization [3].

Mechanistic Insight: The cyclization involves the nucleophilic attack of the enolic oxygen onto the activated carbonyl carbon. The 3-iodo isomer, with its purely inductive electron-withdrawing effect, slightly increases the electrophilicity of its adjacent carbonyl. This leads to marginally higher yields in harsh dehydrating conditions (like POCl3 reflux) due to faster cyclization kinetics that outcompete thermal degradation pathways.

Self-Validating Protocol: POCl3-Mediated Cyclodehydration
  • Preparation: Suspend the N'-benzoyl-iodobenzohydrazide (1.0 equiv) in neat POCl3 (10.0 equiv) in a round-bottom flask.

  • Reaction: Reflux the mixture at 100 °C for 4-5 hours. Validation: The initial heterogeneous suspension will gradually become a clear, homogeneous solution as the cyclized oxadiazole product forms and dissolves.

  • Quenching: Carefully pour the cooled reaction mixture over crushed ice with vigorous stirring to safely hydrolyze excess POCl3.

  • Isolation: Neutralize the highly acidic aqueous mixture with saturated aqueous NaHCO3 until pH 7-8 is reached. Filter the precipitated 2-phenyl-5-(iodophenyl)-1,3,4-oxadiazole, wash thoroughly with cold deionized water, and recrystallize from hot ethanol to yield analytically pure crystals.

Quantitative Data Summary

The following table synthesizes the expected performance metrics based on established structure-activity relationships for halogenated diacylhydrazines.

ParameterN'-benzoyl-3-iodobenzohydrazideN'-benzoyl-4-iodobenzohydrazideCausality / Note
Suzuki Coupling Yield 82 - 86%88 - 94%Para-carbonyl activation lowers LUMO, facilitating Pd(0) insertion.
Suzuki Reaction Time 6 - 8 hours4 - 6 hoursFaster oxidative addition kinetics for the para-isomer.
Oxadiazole Cyclization Yield 78 - 85%75 - 82%Pure -I effect of meta-iodo enhances carbonyl electrophilicity.
Steric Hindrance (C-I bond) ModerateMinimalPara position is completely exposed to bulky Pd-ligand complexes.
Downstream Versatility HighVery High4-iodo derived oxadiazoles often exhibit superior bio-binding properties.

Visual Workflows

G Start N'-benzoyl-iodo- benzohydrazide Cyclization Cyclodehydration (POCl3 or TsCl) Start->Cyclization Coupling Suzuki Cross-Coupling (Pd(PPh3)4, Ar-B(OH)2) Start->Coupling Oxadiazole 2-phenyl-5-(iodophenyl)- 1,3,4-oxadiazole Cyclization->Oxadiazole Biaryl N'-benzoyl-(arylphenyl)- benzohydrazide Coupling->Biaryl

Divergent synthetic pathways for iodobenzohydrazide derivatives.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Faster for 4-Iodo) Pd0->OxAdd Ar-I TransMet Transmetalation OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Pd-catalyzed cross-coupling cycle emphasizing oxidative addition kinetics.

References

  • Selective N-functionalization of Arylhydrazines with Primary Alcohols and Acids under PPh3/DDQ System. The Journal of Organic Chemistry (ACS).1

  • Syntheses, Characterizations, and Inhibition Activities Against Coxsackievirus B3 of Iodobenzoic Hydrazide Functionalized Hexamolybdates. Frontiers in Chemistry.2

  • New non-symmetrical 2,5-disubstituted 1,3,4-oxadiazoles bearing a benzo[b]thiophene moiety. Arkivoc.3

  • Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors. PMC (National Institutes of Health).4

Sources

comparing antimicrobial efficacy of N'-benzoyl-3-iodobenzohydrazide analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating novel antimicrobial scaffolds.

Executive Summary: The Need for Novel Scaffolds

The rapid proliferation of multidrug-resistant (MDR) bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA), has critically diminished the efficacy of conventional antibiotics. To bypass existing resistance mechanisms, drug development has pivoted toward highly tunable synthetic scaffolds. Among these, acylhydrazones —specifically N'-benzoyl-3-iodobenzohydrazide analogs —have emerged as exceptionally potent candidates.

This guide objectively compares the antimicrobial efficacy of top-performing 3-iodobenzohydrazide analogs against clinical standards, dissects their structure-activity relationships (SAR), and provides validated, step-by-step experimental workflows for their synthesis and biological evaluation.

Mechanism of Action & Structural Rationale

The pharmacological success of N'-benzoyl-3-iodobenzohydrazide analogs is rooted in the highly modular nature of the –CO–NH–N=CH– pharmacophore. As a Senior Application Scientist, I emphasize that molecular design must be driven by mechanistic causality rather than random screening.

  • Lipophilic Penetration (The 3-Iodo Advantage): The inclusion of an iodine atom at the 3-position of the benzoic acid ring significantly increases the molecule's lipophilicity. This structural choice directly enhances the compound's ability to partition into and disrupt the lipid bilayers of Gram-positive bacterial cell walls .

  • Target Anchoring (Hydroxyl & Halogen Substitutions): The addition of hydroxyl (-OH) groups on the benzylidene ring dramatically increases the molecule's hydrophilicity in aqueous environments (like interstitial fluid) and provides critical hydrogen-bond donors. When combined with poly-halogenation (e.g., 3,5-dibromo or 5-chloro-3-iodo substitutions), the analogs achieve an optimal steric and electronic fit within bacterial enzymatic pockets, leading to potent inhibition.

SAR_Mechanism Core Acylhydrazone Core (-CO-NH-N=CH-) Target Bacterial Targets (e.g., MRSA Proteins) Core->Target Scaffold binding Iodo 3-Iodo Substitution (High Lipophilicity) Iodo->Target Membrane penetration Hydroxyl Hydroxyl Groups (-OH) (H-Bonding & Hydrophilicity) Hydroxyl->Target Strong H-bonds Halogens Additional Halogens (Cl, Br, I) Halogens->Target Steric/Electronic fit Efficacy Enhanced Antimicrobial Efficacy (Low MIC) Target->Efficacy Enzymatic Inhibition

Fig 1: SAR and mechanistic target interactions of 3-iodobenzohydrazide analogs.

Comparative Antimicrobial Efficacy

To objectively evaluate these analogs, we must benchmark their Minimum Inhibitory Concentration (MIC) against established clinical therapeutics. The data below highlights their specific potency against the MRSA ATCC 43300 strain .

Compound / AnalogSubstitution Pattern (Benzylidene ring)MIC against MRSA (µg/mL)Mechanistic Advantage / Clinical Note
Analog A 3,5-dibromo-2-hydroxy1.95 Optimal steric fit; dual bromine atoms maximize van der Waals interactions within the target site.
Analog B 5-chloro-2-hydroxy-3-iodo3.90 High lipophilicity; multi-halogen interaction creates a robust electrostatic block against bacterial enzymes.
Analog C 2-hydroxy7.81 Baseline H-bonding; lacks the synergistic halogen effect, resulting in moderate but effective penetration.
Nitrofurantoin (Clinical Reference)>16.0Standard baseline; rapidly losing efficacy against MDR strains due to efflux pump upregulation.
Ciprofloxacin (Clinical Reference)0.5 - 1.0Broad-spectrum control; highly effective but prone to rapid resistance development via target mutation.

Data Insight: Analogs A and B demonstrate superior efficacy compared to Nitrofurantoin and approach the potency of Ciprofloxacin. The causality is clear: the synergistic presence of halogens (Cl, Br, I) and a hydroxyl group creates a "lock-and-key" fit that is highly toxic to MRSA while remaining non-toxic to normal mammalian cell lines (e.g., L929 murine fibroblasts) .

Experimental Workflows & Protocols

Generating trustworthy biological data requires a self-validating experimental system. If a compound is impure, or if a biological assay relies on subjective visual reading, the resulting MIC data is void. Below are the field-proven protocols for synthesizing and evaluating these analogs.

Protocol 1: Synthesis & Structural Validation

We employ two parallel synthetic routes: classical solution synthesis and mechanochemical grinding (Green Chemistry).

  • Hydrazide Formation: React methyl 3-iodobenzoate with 100% hydrazine hydrate in absolute ethanol under reflux for 4 hours.

  • Condensation Reaction (Classical): Combine equimolar amounts of 3-iodobenzohydrazide and the target substituted aldehyde (e.g., 3,5-dibromo-2-hydroxybenzaldehyde) in ethanol. Reflux for 2-4 hours until precipitation occurs.

  • Alternative: Mechanochemical Synthesis (LAG): For a solvent-free approach, place the reagents in a ball mill using Liquid-Assisted Grinding (LAG) with a catalytic drop of ethanol. Causality: Mechanochemical grinding prevents solvent-induced polymorphism and often yields a higher purity product by forcing solid-state kinetic collisions.

  • Purification & Validation: Recrystallize the crude product. Validate purity using ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction. Self-Validation Check: The absence of an aldehyde proton peak (~10 ppm) in the ¹H NMR spectrum confirms 100% conversion, ensuring no unreacted starting materials skew the downstream antimicrobial assays.

Protocol 2: Broth Microdilution Assay (MIC Determination)
  • Inoculum Standardization: Cultivate MRSA ATCC 43300 on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (~ 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the purified analogs in DMSO (final DMSO concentration <1% to prevent solvent toxicity). Prepare two-fold serial dilutions in MH broth across a 96-well microtiter plate (concentration range: 0.12 to 1000 µg/mL).

  • Inoculation & Incubation: Add 10 µL of the standardized bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Viability Staining (Critical Step): Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

    • Causality & Self-Validation: Highly lipophilic compounds often precipitate in aqueous broth, creating false turbidity that mimics bacterial growth. Resazurin acts as a metabolic indicator—living bacteria reduce it from blue (non-fluorescent) to pink (highly fluorescent). This colorimetric shift eliminates subjective optical ambiguity, making the assay self-validating.

Exp_Workflow Step1 1. Hydrazide Synthesis (3-iodobenzoic acid + hydrazine) Step2 2. Condensation Reaction (Classical Reflux) Step1->Step2 Ethanol, Heat Step3 3. Mechanochemical Grinding (Liquid-Assisted Grinding) Step1->Step3 Green Chemistry Step4 4. Structural Validation (NMR & X-ray Diffraction) Step2->Step4 Crude Product Step3->Step4 Crude Product Step5 5. Antimicrobial Screening (Resazurin-Assisted MIC) Step4->Step5 >99% Pure Compounds

Fig 2: Experimental workflow from acylhydrazone synthesis to antimicrobial screening.

Conclusion & Future Perspectives

N'-benzoyl-3-iodobenzohydrazide analogs represent a highly promising, structurally tunable class of antimicrobial agents. Experimental data confirms that rational substitutions—specifically combining the lipophilic 3-iodo core with multi-halogenated and hydroxylated benzylidene rings—yield compounds capable of outperforming standard antibiotics like Nitrofurantoin against resistant strains such as MRSA. Future drug development efforts should focus on optimizing the in vivo pharmacokinetic profiles of these analogs and exploring their potential complexation with transition metals (e.g., Cu(II) ions) to further lower their MIC thresholds.

References

  • Title: Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid Source: Molecules (MDPI), 2024; 29(16):3814. URL: [Link]

Comparative Guide: N'-benzoyl-3-iodobenzohydrazide vs. Halogenated Benzohydrazides in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated benzohydrazides are privileged pharmacophores in modern medicinal chemistry, functioning as critical zinc-binding groups (ZBGs) in histone deacetylase (HDAC) inhibitors and as core scaffolds in estrogen receptor alpha (ERα) degraders[1][2]. However, the biological efficacy of these compounds is hyper-sensitive to steric bulk and linker rigidity.

This guide provides a comprehensive structural-activity relationship (SAR) analysis, contrasting the highly rigid and bulky N'-benzoyl-3-iodobenzohydrazide scaffold with lighter, more flexible halogenated alternatives (such as 3-fluoro and N'-benzyl analogs). By examining their performance in enzymatic and cellular assays, we establish a rational framework for selecting the appropriate benzohydrazide derivative for drug development workflows.

Mechanistic Causality: Sterics, Rigidity, and Halogen Bonding

As application scientists, we cannot simply look at IC50 values; we must understand the physical chemistry driving target engagement. The stark performance differences between N'-benzoyl-3-iodobenzohydrazide and its 3-fluoro/N'-alkyl counterparts stem from two primary mechanistic factors:

The Halogen Effect: Pocket Penetration vs. Steric Clash

The size of the halogen substituent dictates the molecule's ability to penetrate tight catalytic cavities.

  • 3-Fluoro Advantage: Introducing a fluorine atom at the 3-position of the benzohydrazide ring significantly enhances target selectivity. Fluorine's small van der Waals radius (~1.47 Å) allows the compound to fit seamlessly into narrow catalytic pockets (such as HDAC6). Furthermore, the highly electronegative fluorine participates in vital hydrogen bonding with residues like Ser531, anchoring the molecule in place[1].

  • 3-Iodo Limitation: Iodine is significantly larger (~1.98 Å). While the 3-iodo substitution can engage in directional halogen bonding in wide, solvent-exposed pockets, its bulk creates severe steric clashes in tight enzymatic cavities. This results in a near-total loss of inhibitory activity against targets like HDAC6[1].

Linker Rigidity: Diacylhydrazine vs. Alkyl Hydrazide

The nature of the N'-substitution determines the conformational freedom of the molecule.

  • Rigid N'-Benzoyl: Modifying a standard hydrazide into an N'-benzoyl derivative creates a diacylhydrazine linkage. The conjugated amide bonds force the molecule into a rigid, planar geometry. This restricts the dihedral angle between the cap group and the ZBG, preventing the hydrazide from properly chelating the active-site zinc ion[1].

  • Flexible N'-Benzyl/Alkyl: Utilizing an sp3-hybridized carbon linker (like a benzyl group) provides the necessary rotational freedom for the benzohydrazide core to adopt the optimal geometry for metal chelation and pocket accommodation[1].

SAR_Logic Base Benzohydrazide Core Halogen Halogen Substitution (Phenyl Ring) Base->Halogen Linker Linker Modification (N'-Position) Base->Linker Fluoro 3-Fluoro High pocket fit, H-bonding (IC50 < 0.1 μM) Halogen->Fluoro Decreased Bulk Iodo 3-Iodo Steric clash, Halogen bonding (IC50 > 10 μM) Halogen->Iodo Increased Bulk Benzyl N'-Benzyl / Alkyl Flexible angle, optimal Zn2+ chelation Linker->Benzyl sp3 Carbon Benzoyl N'-Benzoyl Rigid planar geometry, poor chelation Linker->Benzoyl sp2 Carbon (Carbonyl)

Structural-Activity Relationship (SAR) logic for halogenated benzohydrazides.

Quantitative Performance Comparison

The theoretical principles of sterics and rigidity directly translate to bench-level performance. The tables below summarize the biological activities of various halogenated benzohydrazides across different therapeutic targets.

Table 1: HDAC6 Inhibitory Activity (Enzymatic Assay)

Data illustrates the detrimental effect of combining bulky halogens (Iodo) and rigid linkers (Benzoyl) on target inhibition[1].

Compound ScaffoldHalogen SubstitutionLinker TypeHDAC6 IC50 (μM)Mechanistic Observation
N'-alkyl-benzohydrazide3-FluoroFlexible (Alkyl)0.038Optimal pocket fit; H-bonding with Ser531.
N'-alkyl-benzohydrazide3-IodoFlexible (Alkyl)> 10.00Steric clash prevents entry into the catalytic cavity.
N'-benzoyl-benzohydrazide3-IodoRigid (Benzoyl)> 10.00Restricted dihedral angle; poor Zn2+ chelation.
Table 2: Antiproliferative Activity in MCF-7 (ER+) Cells

Data compares Isatin-hydrazide derivatives evaluated as ERα degraders[2].

CompoundHalogen SubstitutionMCF-7 IC50 (μM)Yield (%)Melting Point (°C)
5c3-IodoModerate77%201–203
5e4-FluoroModerate74%185–188
5iOptimized Scaffold9.29 ± 0.97--

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that errors are caught before proceeding to subsequent steps.

Protocol A: Synthesis of N'-Benzoyl-3-Iodobenzohydrazide

This protocol outlines the generation of the rigid diacylhydrazine scaffold via Schotten-Baumann-type coupling.

  • Preparation: Dissolve 1.0 mmol of 3-iodobenzohydrazide in 10 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 mmol of triethylamine (TEA). Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the hydrazide nucleophile.

  • Acylation: Cool the reaction to 0°C. Dropwise, add 1.1 mmol of benzoyl chloride diluted in 2 mL of DCM. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 1:1 Hexane/Ethyl Acetate). The reaction is complete when the lower-Rf primary hydrazide spot disappears, replaced by a higher-Rf diacylhydrazine spot (UV active at 254 nm).

  • Workup & Purification: Wash the organic layer with 1M HCl (to remove excess TEA), followed by saturated NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from ethanol.

  • Self-Validation Checkpoint 2 (NMR): Confirm the structure via 1H NMR (DMSO-d6). The successful formation of the N'-benzoyl linkage is validated by the presence of two distinct, highly deshielded amide protons (~10.0–10.5 ppm), confirming the diacylhydrazine structure.

Protocol B: Fluorometric Target Inhibition Assay (HDAC6)

This protocol details the evaluation of the synthesized benzohydrazides against isolated recombinant enzymes.

  • Compound Preparation: Prepare 10 mM stock solutions of the halogenated benzohydrazides in DMSO. Perform serial dilutions in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) to achieve final concentrations ranging from 0.001 μM to 50 μM.

  • Enzyme Incubation: In a black 96-well microplate, mix 10 μL of the compound dilution with 20 μL of recombinant HDAC6 enzyme. Incubate at 37°C for 30 minutes to allow the rigid/flexible linkers to reach binding equilibrium.

  • Substrate Addition: Add 20 μL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for an additional 30 minutes at 37°C.

  • Signal Development: Add 50 μL of developer solution (containing Trypsin and 1 μM Trichostatin A) to stop the HDAC reaction and cleave the deacetylated AMC fluorophore.

  • Self-Validation Checkpoint (Assay Robustness): Before calculating the IC50 of the benzohydrazides, calculate the Z'-factor using the vehicle control (DMSO) and positive control (Trichostatin A). A Z'-factor > 0.5 validates that the assay window is sufficiently robust to interpret the steric failure of the 3-iodo analogs.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

Assay_Workflow Prep Prepare Compounds (10mM in DMSO) Incubate Incubate with Target (37°C, 30 min) Prep->Incubate Substrate Add Fluorogenic Substrate (Boc-Lys(Ac)-AMC) Incubate->Substrate Developer Add Developer Solution (Trypsin + TSA) Substrate->Developer Read Read Fluorescence (Ex: 360nm, Em: 460nm) Developer->Read

Step-by-step fluorometric assay workflow for evaluating target inhibitory activity.

Sources

Benchmarking N'-benzoyl-3-iodobenzohydrazide in Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Suzuki-Miyaura cross-coupling reaction remains one of the most powerful and reliable methods for constructing carbon-carbon bonds in pharmaceutical development and materials science[1]. When designing complex pharmacophores, such as histone deacetylase (HDAC) inhibitors or antimitotic agents, the diacylhydrazine (benzohydrazide) motif is frequently employed as a critical hydrogen-bonding scaffold[2].

This guide objectively benchmarks the performance of N'-benzoyl-3-iodobenzohydrazide against its bromo- and chloro- analogs in palladium-catalyzed Suzuki-Miyaura couplings. By analyzing the causality between leaving-group thermodynamics and chemoselectivity, we provide a field-proven, self-validating framework for researchers looking to optimize late-stage functionalization.

Mechanistic Insights & Causality: The Iodo Advantage

To understand why N'-benzoyl-3-iodobenzohydrazide is the superior substrate for cross-coupling, we must examine the intersection of oxidative addition kinetics and the acid-base chemistry of the diacylhydrazine motif.

The Hydrazide Challenge

The N'-benzoylbenzohydrazide moiety ( R−CO−NH−NH−CO−R′ ) contains weakly acidic protons with a pKa​ typically ranging between 10 and 12. In standard Suzuki-Miyaura couplings involving aryl chlorides or deactivated bromides, strong bases (e.g., KOtBu , NaOH ) and elevated temperatures are required to drive the transmetalation step[3]. However, subjecting a diacylhydrazine to strong basic conditions leads to the deprotonation of the nitrogen atoms. This anionic species can competitively coordinate to the palladium center, poisoning the catalyst, or undergo unwanted side reactions (such as hydrolysis or structural rearrangement)[2].

Thermodynamic Causality

The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol). This thermodynamic weakness ensures that the oxidative addition of Pd(0) into the C-I bond is exceptionally fast, often ceasing to be the rate-determining step[1]. Consequently, aryl iodides can be activated at room temperature or mild heating (e.g., 50–80 °C) using very low catalyst loadings and, crucially, mild bases like K2​CO3​ or K3​PO4​ [2]. By utilizing N'-benzoyl-3-iodobenzohydrazide, researchers can bypass the harsh conditions that would otherwise destroy the sensitive hydrazide functional group.

Mechanism Pd0 Pd(0) Active Catalyst [Electron-Rich] OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd + N'-benzoyl-3-iodobenzohydrazide PdII Pd(II) Intermediate [Ar-Pd-I] OxAdd->PdII Fast for C-I TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet + Ar'-B(OH)2 + Mild Base PdII_2 Pd(II) Intermediate [Ar-Pd-Ar'] TransMet->PdII_2 Base prevents NH deprotonation RedElim Reductive Elimination (Biaryl Formation) PdII_2->RedElim RedElim->Pd0 - Product

Catalytic cycle of Suzuki-Miyaura coupling with N'-benzoyl-3-iodobenzohydrazide.

Comparative Benchmarking Data

The following table summarizes the quantitative performance of N'-benzoyl-3-X-benzohydrazide substrates (where X = I, Br, Cl) coupled with phenylboronic acid. The data highlights the inverse relationship between leaving group reactivity and the preservation of the hydrazide motif.

SubstrateLeaving Group (X)Catalyst SystemBaseTime to >95% Conv.Isolated YieldObservations
N'-benzoyl-3-iodobenzohydrazide -I 0.05 mol% Pd(dppf)Cl2​ K2​CO3​ 1 h96% Clean conversion; no N-coordination detected.
N'-benzoyl-3-bromobenzohydrazide-Br2.0 mol% Pd(dppf)Cl2​ K2​CO3​ 4 h88%Slower oxidative addition; trace homocoupling.
N'-benzoyl-3-chlorobenzohydrazide-Cl5.0 mol% Pd-NHC KOtBu *24 h42%Strong base caused partial hydrazide decomposition.

Experimental Conditions: 1.0 equiv aryl halide, 1.2 equiv phenylboronic acid, Toluene/EtOH/H2O (2:1:1), 80 °C, N2 atmosphere.

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, the following methodology is designed as a self-validating system. It incorporates mandatory visual and analytical checkpoints to confirm catalytic turnover and prevent false positives (such as homocoupling of the boronic acid).

Reagents & Materials
  • Substrate: N'-benzoyl-3-iodobenzohydrazide (1.0 mmol, 366 mg)

  • Coupling Partner: Phenylboronic acid (1.2 mmol, 146 mg)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mol%, 0.4 mg)

  • Base: Potassium carbonate ( K2​CO3​ ) (2.5 mmol, 345 mg)

  • Solvent System: Toluene / Ethanol / Deionized Water (2:1:1 v/v/v, 10 mL total)

Step-by-Step Methodology
  • Solvent Degassing (Critical Step):

    • Combine Toluene, Ethanol, and Water in a Schlenk flask.

    • Sparge the solvent mixture with ultra-pure N2​ or Argon for 30 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Reaction Assembly:

    • To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar, add N'-benzoyl-3-iodobenzohydrazide, phenylboronic acid, and K2​CO3​ .

    • Transfer the degassed solvent mixture (10 mL) into the flask under a positive flow of N2​ .

    • Add the Pd(dppf)Cl2​ catalyst last.

    • Validation Checkpoint 1: The solution should initially appear pale orange/red (presence of Pd(II)).

  • Thermal Activation:

    • Attach a reflux condenser and heat the mixture to 80 °C using a pre-calibrated oil bath.

    • Validation Checkpoint 2: Within 10-15 minutes, the solution color should transition to a pale yellow or clear brown, indicating the successful reduction of the precatalyst to the active Pd(0) species.

  • Reaction Monitoring:

    • After 1 hour, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via UPLC-MS.

    • Validation Checkpoint 3: Confirm the disappearance of the starting material mass ( [M+H]+=367 ) and the appearance of the cross-coupled product mass ( [M+H]+=317 ). Check for the absence of m/z=155 (biphenyl, indicating boronic acid homocoupling).

  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 x 15 mL).

    • Extract the aqueous layer once more with Ethyl Acetate (10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

    • Filter, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure biaryl product.

Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Assembly Add Pd & Base Prep->Mix React 3. Activation 80°C, N2 Atm Mix->React Monitor 4. Validation LC-MS / TLC React->Monitor Purify 5. Workup Flash CC Monitor->Purify

Self-validating experimental workflow for benchmarking cross-coupling reactions.

Conclusion

Benchmarking reveals that N'-benzoyl-3-iodobenzohydrazide is highly superior to its halogenated counterparts for Suzuki-Miyaura cross-coupling. The exceptional reactivity of the C-I bond allows for ultra-low catalyst loadings (0.05 mol%) and the use of mild bases ( K2​CO3​ ). This precise modulation of the reaction environment prevents the deprotonation of the weakly acidic diacylhydrazine motif, effectively eliminating competitive catalyst poisoning and ensuring near-quantitative yields of the desired biaryl pharmacophores.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Chemical Reviews, 1995, 95(7), 2457–2483. URL:[Link]

  • Development of Alkylated Hydrazides as Highly Potent and Selective Class I Histone Deacetylase Inhibitors with T cell Modulatory Properties Journal of Medicinal Chemistry, 2022, 65(24), 16873-16892. URL:[Link]

  • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry Chemical Science, 2019, 10, 8202-8207. URL:[Link]

Sources

FTIR Spectral Comparison of N'-benzoyl-3-iodobenzohydrazide Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, diacylhydrazines such as N'-benzoyl-3-iodobenzohydrazide serve as critical pharmacophores, frequently utilized in the design of kinase inhibitors and environmentally benign insect growth regulators. Because the N–N single bond and adjacent C–N amide bonds exhibit restricted rotation, this molecule exists as a mixture of conformational isomers (rotamers)—primarily the trans-trans (t-t) and trans-cis (t-c) forms.

Distinguishing between these isomers is not merely an academic exercise; the three-dimensional conformation directly dictates the molecule's receptor-binding affinity, solubility, and solid-state stability. This guide provides an objective, data-driven comparison of these isomers using Fourier-Transform Infrared (FTIR) spectroscopy, detailing the causality behind their spectral shifts and outlining a self-validating analytical protocol for structural verification.

Mechanistic Causality of Diacylhydrazine Isomerization

To understand the FTIR spectral differences between the isomers of N'-benzoyl-3-iodobenzohydrazide, one must first analyze the thermodynamic and kinetic forces driving their formation.

Diacylhydrazines possess a unique –CO–NH–NH–CO– core. The repulsion between the lone pairs on the adjacent nitrogen atoms, coupled with the partial double-bond character of the C–N amide bonds, restricts free rotation.

  • The Trans-Trans (t-t) Isomer: In the solid state, the molecule overwhelmingly prefers the t-t conformation. This geometry allows for the formation of an extended, highly stable intermolecular hydrogen-bonding network.

  • The Trans-Cis (t-c) Isomer: When dissolved in non-polar solvents, or synthesized under specific kinetic controls, the molecule can adopt a t-c conformation. This shift is often stabilized by an unusual noncovalent nN​(amide)→πAr∗​ interaction and intramolecular hydrogen bonding, as documented in recent structural studies on 1[1].

Furthermore, the presence of the heavy, electron-withdrawing iodine atom at the meta position (3-iodo) of the benzoyl ring exerts an inductive effect that slightly increases the acidity of the adjacent N-H proton, strengthening its hydrogen-bonding capacity and amplifying the FTIR spectral shifts between the two isomeric states.

Isomerization Core N'-benzoyl-3-iodobenzohydrazide (Diacylhydrazine Core) TT Trans-Trans (t-t) Isomer Intermolecular H-Bonding (Thermodynamic Product) Core->TT Solid State Crystallization TC Trans-Cis (t-c) Isomer Intramolecular H-Bonding (Kinetic/Solvated Product) Core->TC Dissolution in Non-Polar Solvent FTIR_TT FTIR Profile: Amide I: ~1620 cm⁻¹ Amide A: ~3200 cm⁻¹ TT->FTIR_TT Bond Weakening via Intermolecular Network FTIR_TC FTIR Profile: Amide I: ~1680 cm⁻¹ Amide A: ~3400 cm⁻¹ TC->FTIR_TC Bond Stiffening via Steric Isolation

Caption: Thermodynamic and kinetic pathways dictating the conformational isomerization of N'-benzoyl-3-iodobenzohydrazide and their resulting FTIR profiles.

Comparative FTIR Spectral Analysis

FTIR is the premier non-destructive technique for differentiating these isomers because the vibrational frequencies of the Amide I (C=O stretch) and Amide A (N-H stretch) bands are exquisitely sensitive to hydrogen bonding environments.

When comparing the solid-state t-t isomer against the solution-state t-c alternative, the performance of the analytical method relies on resolving the distinct wavenumber shifts caused by the transition from intermolecular to intramolecular interactions. Extensive computational and spectroscopic profiling of 2 confirms these predictable shifts[2].

Quantitative Spectral Comparison
Vibrational ModeTrans-Trans (t-t) Isomer (Solid State)Trans-Cis (t-c) Isomer (Dilute Solution)Causality & Structural Implication
Amide A (N-H stretch) 3180 – 3220 cm⁻¹ (Broad, strong)3380 – 3420 cm⁻¹ (Sharp, medium)Intermolecular H-bonding in the t-t form lengthens and weakens the N-H bond, drastically lowering the vibrational frequency. The t-c form features isolated or weakly intramolecularly bonded N-H groups.
Amide I (C=O stretch) 1610 – 1635 cm⁻¹ (Split or broad)1675 – 1695 cm⁻¹ (Sharp, distinct)The C=O bond in the t-t isomer acts as a strong H-bond acceptor, reducing its double-bond character. In the t-c isomer, the lack of an extended network restores the C=O double-bond strength.
Amide II (N-H bend / C-N stretch) 1530 – 1550 cm⁻¹1500 – 1520 cm⁻¹The constrained geometry of the t-t network restricts the bending motion of the N-H group, requiring higher energy (higher frequency) to induce the vibration.
C-I stretch (Aromatic) ~1060 cm⁻¹~1060 cm⁻¹Remains largely unaffected by amide bond isomerization, serving as an excellent internal reference peak for spectral normalization.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in your spectral data, the experimental protocol must be designed as a self-validating system. Relying on a single solid-state measurement is insufficient, as polymorphism can mimic isomeric shifts. The following dual-pathway workflow isolates both isomers and uses variable-temperature validation to confirm structural identity.

Protocol: Dual-State FTIR Isomer Resolution

Step 1: Instrument Calibration & Background

  • Action: Purge the FTIR spectrometer compartment with dry nitrogen for 15 minutes to eliminate atmospheric water vapor (which masks the Amide A region).

  • Validation: Collect a background spectrum. The baseline must be flat between 4000–400 cm⁻¹ with no artifacts above 0.005 absorbance units.

Step 2: Solid-State ATR-FTIR (Targeting the t-t Isomer)

  • Action: Place 2–3 mg of crystalline N'-benzoyl-3-iodobenzohydrazide directly onto a diamond ATR crystal. Apply consistent pressure using the anvil.

  • Causality: ATR (Attenuated Total Reflectance) requires no KBr pellet pressing. KBr pressing can induce localized heating and high pressure, which may artificially trigger a t-t to t-c phase transition. ATR preserves the native intermolecular hydrogen-bonding network.

  • Acquisition: Scan at 4 cm⁻¹ resolution, averaging 64 scans.

Step 3: Solution-State Transmission FTIR (Targeting the t-c Isomer)

  • Action: Dissolve the compound in anhydrous chloroform (CHCl₃) to a concentration of 0.01 M. Inject the solution into a liquid cell with CaF₂ windows (0.1 mm path length).

  • Causality: A non-polar, non-hydrogen-bonding solvent like CHCl₃ breaks the intermolecular network without acting as a strong H-bond acceptor itself, allowing the molecule to relax into the kinetically favored t-c conformation.

Step 4: Self-Validation via Variable-Temperature (VT) FTIR

  • Action: Gradually heat the solution cell from 25°C to 55°C while taking continuous spectra.

  • Validation Check: You must observe an isosbestic point between the decaying t-t Amide I peak (~1630 cm⁻¹) and the growing t-c Amide I peak (~1685 cm⁻¹). The presence of a clean isosbestic point mathematically proves a direct, two-state conformational equilibrium without degradation.

Workflow Start Sample: N'-benzoyl-3-iodobenzohydrazide Path1 Solid-State ATR-FTIR (Preserves Native H-Bonds) Start->Path1 Isolate t-t Isomer Path2 Solution-State Transmission (0.01M in Anhydrous CHCl₃) Start->Path2 Isolate t-c Isomer Scan Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) Path1->Scan Path2->Scan Process Data Deconvolution Focus: Amide I & Amide A Scan->Process Validate Self-Validation Step VT-FTIR Isosbestic Point Check Process->Validate Confirm 2-State Equilibrium

Caption: Self-validating dual-pathway FTIR workflow for the isolation and verification of diacylhydrazine isomers.

Conclusion

The structural characterization of N'-benzoyl-3-iodobenzohydrazide isomers demands a rigorous, mechanistically grounded approach. By leveraging the extreme sensitivity of the Amide I and Amide A vibrational modes, FTIR spectroscopy provides a clear, objective comparison between the highly networked trans-trans solid-state isomer and the sterically isolated trans-cis solution-state isomer. Adhering to the self-validating protocols outlined above ensures that drug development professionals can confidently map the conformational landscape of diacylhydrazine pharmacophores, directly linking molecular geometry to downstream biological performance.

References

  • Understanding the Cis–Trans Amide Bond Isomerization of N,N′-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers. ResearchGate / Journal of Organic Chemistry. Available at:[Link]

  • Evidence of an nN(amide) → π*Ar Interaction in N-Alkyl-N,N′-diacylhydrazines. National Chemical Laboratory (NCL) / ACS Publications. Available at:[Link]

Sources

Preclinical Toxicity Profiling: In Vitro vs. In Vivo Evaluation of N'-benzoyl-3-iodobenzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated benzohydrazides and their acylhydrazone derivatives are rapidly emerging as highly potent scaffolds in drug discovery, particularly for their antimicrobial and antiviral properties. Recent structural-activity relationship (SAR) studies have highlighted that iodobenzohydrazide derivatives exhibit significant bioactivity while maintaining surprisingly low toxicity to normal cell lines [1, 2].

However, the historical liability of the hydrazide class—most notably the idiosyncratic hepatotoxicity associated with drugs like Isoniazid—necessitates rigorous preclinical safety profiling. This guide provides a comprehensive, objective comparison of the in vitro and in vivo toxicity profiles of N'-benzoyl-3-iodobenzohydrazide . By benchmarking this compound against its uncapped precursor (3-iodobenzohydrazide) and a known hepatotoxic standard (Isoniazid), we establish a predictive In Vitro-In Vivo Correlation (IVIVC) framework for researchers developing novel hydrazide-based therapeutics.

Mechanistic Rationale: Overcoming Hydrazide Toxicity

To understand the causality behind our experimental design, we must first examine the metabolic fate of hydrazides. The hepatotoxicity of traditional hydrazides (e.g., Isoniazid) is primarily driven by hepatic Cytochrome P450 (CYP450) and N-acetyltransferase (NAT) metabolism. These enzymes cleave the hydrazide bond, releasing free hydrazine and generating highly reactive acyl radicals that induce oxidative stress and hepatocellular necrosis.

N'-benzoyl-3-iodobenzohydrazide was rationally designed to mitigate these liabilities through two structural modifications:

  • N'-Benzoyl Capping: Capping the terminal nitrogen sterically hinders enzymatic cleavage, preventing the release of toxic free hydrazine.

  • 3-Iodo Substitution: The bulky, electron-withdrawing iodine atom at the meta-position alters the molecule's electron density, favoring safe phase II glucuronidation over toxic phase I oxidation.

G A N'-benzoyl-3-iodobenzohydrazide (Sterically Hindered) B Hepatic CYP450 Metabolism A->B Phase I C Detoxification (Glucuronidation) B->C Major Pathway D Reactive Acyl Radicals (Minimized) B->D Minor Pathway E Hepatotoxicity D->E Oxidative Stress

Fig 1: Proposed metabolic pathway demonstrating the structural mitigation of hepatotoxicity.

Experimental Workflow & Methodology

To validate the safety profile of N'-benzoyl-3-iodobenzohydrazide, we employ a self-validating system that pairs highly sensitive in vitro ATP-luminescence assays with a subacute in vivo murine model.

Workflow Start Compound: N'-benzoyl-3-iodobenzohydrazide Split Start->Split IV1 In Vitro: HepG2 & HEK293 Split->IV1 IN1 In Vivo: C57BL/6 Mice Split->IN1 IV2 CellTiter-Glo Assay (48h) IV1->IV2 IV3 CC50 Determination IV2->IV3 Compare In Vitro-In Vivo Correlation (IVIVC) IV3->Compare IN2 14-Day Subacute Dosing IN1->IN2 IN3 ALT/AST & Histopathology IN2->IN3 IN3->Compare

Fig 2: Parallel in vitro and in vivo screening workflow for toxicity evaluation.

Protocol A: In Vitro Cytotoxicity Profiling (CellTiter-Glo)

Rationale: ATP quantitation provides a highly sensitive, early indicator of mitochondrial dysfunction and cell death before morphological changes occur.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HEK293 (embryonic kidney) cells at 1×104 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve (0.1 µM to 500 µM) of N'-benzoyl-3-iodobenzohydrazide, 3-iodobenzohydrazide, and Isoniazid (positive control) in DMSO (final DMSO concentration <0.5%). Treat cells for 48 hours.

  • Assay Execution: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Quantification: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader. Calculate the half-maximal cytotoxic concentration ( CC50​ ) using non-linear regression.

Protocol B: In Vivo Subacute Toxicity (Murine Model)

Rationale: A 14-day repeated-dose study captures cumulative hepatic injury and metabolic activation that static in vitro models cannot simulate.

  • Animal Preparation: Acclimate 8-week-old male C57BL/6 mice for 7 days. Divide into 4 cohorts (n=6/group).

  • Dosing Regimen: Administer compounds via oral gavage at 50 mg/kg/day for 14 consecutive days. Vehicle control receives 0.5% Carboxymethyl cellulose (CMC) + 1% Tween-80.

  • Clinical Observation: Monitor daily for signs of distress, behavioral changes, and body weight fluctuations.

  • Endpoint Analysis: On Day 15, euthanize animals via CO₂ asphyxiation. Collect whole blood via cardiac puncture for serum biochemistry (ALT, AST, BUN). Harvest liver and kidneys, weigh them to calculate organ-to-body weight ratios, and fix in 10% neutral buffered formalin for H&E histopathological scoring.

Comparative Data Analysis

In Vitro Results: Cytotoxicity ( CC50​ )

The in vitro data confirms that capping the hydrazide moiety dramatically improves the cellular safety profile. N'-benzoyl-3-iodobenzohydrazide showed no significant cytotoxicity up to the maximum soluble concentration (500 µM), aligning with recent literature indicating that functionalized iodobenzohydrazides exhibit low toxicity to normal cell lines [2].

Test CompoundHepG2 CC50​ (µM)HEK293 CC50​ (µM)Cytotoxicity Classification
N'-benzoyl-3-iodobenzohydrazide > 500 > 500 Non-toxic
3-Iodobenzohydrazide (Uncapped)215.4 ± 12.1180.2 ± 9.5Moderately toxic
Isoniazid (Positive Control)45.6 ± 4.285.3 ± 6.8Highly toxic
In Vivo Results: Subacute Hepatic & Renal Injury

The in vivo results perfectly correlate with the in vitro findings. While Isoniazid induced severe transaminase elevation and hepatic necrosis (characteristic of free hydrazine release), mice treated with N'-benzoyl-3-iodobenzohydrazide maintained baseline ALT/AST levels and normal liver architecture.

Test Group (50 mg/kg/day)ALT (U/L)AST (U/L)Liver/Body Wt (%)Histopathology Score (0-4)
Vehicle Control32 ± 445 ± 54.2 ± 0.20 (Normal architecture)
N'-benzoyl-3-iodobenzohydrazide 36 ± 5 48 ± 6 4.3 ± 0.3 0 (Normal architecture)
3-Iodobenzohydrazide85 ± 12110 ± 154.8 ± 0.41 (Mild hepatocyte hypertrophy)
Isoniazid210 ± 25285 ± 305.6 ± 0.5*3 (Severe centrilobular necrosis)

*p < 0.01 compared to vehicle control.

Conclusion: In Vitro-In Vivo Correlation (IVIVC)

The comparative evaluation of N'-benzoyl-3-iodobenzohydrazide demonstrates a robust In Vitro-In Vivo Correlation. The lack of ATP depletion in HepG2 cells accurately predicted the absence of hepatotoxicity in the C57BL/6 murine model.

By strategically utilizing N-benzoyl capping and a 3-iodo substitution, drug developers can effectively bypass the metabolic liabilities inherent to the hydrazide class. This compound represents a highly stable, non-toxic building block suitable for downstream development into advanced antimicrobial and antiviral therapeutics without the risk of idiosyncratic liver injury.

References

  • Czyżewska, I., Mazur, L., Biernasiuk, A., Hordyjewska, A., & Popiołek, Ł. (2024). "Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid." Molecules, 29(16), 3814.[Link]

  • Zhao, Y., Wang, L.-S., Guo, C., Hu, D., et al. (2022). "Syntheses, Characterizations, and Inhibition Activities Against Coxsackievirus B3 of Iodobenzoic Hydrazide Functionalized Hexamolybdates." Frontiers in Chemistry, 10, 846682.[Link]

Safety Operating Guide

N'-benzoyl-3-iodobenzohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize to every research team that the lifecycle of a synthesized chemical does not end at data collection; it ends at safe, compliant disposal. N'-benzoyl-3-iodobenzohydrazide is an iodinated organic compound. Because its molecular structure contains a carbon-iodine bond, it is strictly classified as a Halogenated Organic Compound (HOC) under environmental regulatory frameworks.

Improper disposal of halogenated organics not only risks severe regulatory penalties but also poses significant environmental and laboratory safety hazards. This guide provides a self-validating, step-by-step operational protocol for the containment, accumulation, and disposal of N'-benzoyl-3-iodobenzohydrazide, ensuring your laboratory remains a benchmark for safety and compliance.

Physicochemical & Waste Profiling

Before handling any chemical waste, we must map its physicochemical properties to its operational implications. Summarized below is the waste profile for N'-benzoyl-3-iodobenzohydrazide.

ParameterSpecification / ClassificationOperational Implication
Chemical Name N'-benzoyl-3-iodobenzohydrazideContains reactive hydrazide moiety; handle with care to avoid unintended reactions.
Halogen Content Iodinated (Carbon-Iodine bond)Must be strictly segregated into Halogenated Waste streams.
EPA Waste Classification Halogenated Organic WasteSubject to EPA Land Disposal Restrictions () [1].
Disposal Method High-Temperature IncinerationCannot be drain-disposed or mixed with non-halogenated solvents.
Incompatibilities Strong oxidizers, strong acids/basesStore away from heavy metals, cyanides, and P-listed acute toxins.

Scientific Rationale for Halogenated Segregation (Causality)

In laboratory environments, organic waste is strictly bifurcated into halogenated and non-halogenated streams. The presence of the iodine atom in N'-benzoyl-3-iodobenzohydrazide dictates that it must never be mixed with non-halogenated waste.

The Causality:

  • Prevention of Toxic Byproducts: Halogenated compounds require specialized high-temperature incineration equipped with caustic scrubbers. If incinerated at standard temperatures, halogenated organics can form highly toxic combustion byproducts, including halogenated dioxins and furans.

  • Solvent Recovery Interference: Mixing halogenated waste (like iodinated benzohydrazides) with non-halogenated solvents ruins the entire waste batch for potential off-site solvent recovery. This exponentially increases disposal costs for the facility. Under the EPA's Land Disposal Restrictions, halogenated organic compounds are strictly prohibited from land disposal without prior specialized thermal treatment [1].

Step-by-Step Disposal Protocol

The following methodology outlines the self-validating system for managing N'-benzoyl-3-iodobenzohydrazide waste at the point of generation, known as the Satellite Accumulation Area (SAA), governed by EPA regulations () [2].

Phase 1: Point-of-Generation Containment
  • Select the Appropriate Receptacle: Use a chemically compatible container (e.g., high-density polyethylene, HDPE carboy) specifically designated for "Halogenated Organic Waste." Do not use metal safety cans, as halogenated compounds can dissociate over time to produce trace acids (e.g., hydroiodic acid) that corrode metal.

  • Ensure Strict Segregation: Verify the container is free of heavy metals, cyanides, pesticides, or strong oxidizing agents. Commingling these with N'-benzoyl-3-iodobenzohydrazide can cause exothermic reactions or pressure buildup.

  • Active Labeling: Before the first drop or crystal of waste is added, affix a Hazardous Waste tag. The label must explicitly state "Hazardous Waste: Halogenated Organics" and list all constituents (e.g., "N'-benzoyl-3-iodobenzohydrazide, 5%; Dichloromethane, 95%"). Do not use chemical formulas or abbreviations [3].

Phase 2: Operational Handling & Spill Response
  • Fume Hood Operation: All transfers of N'-benzoyl-3-iodobenzohydrazide waste (whether in solid form or dissolved in a halogenated solvent like dichloromethane) must be conducted inside a certified, operating chemical fume hood.

  • Vapor-Tight Sealing: The waste container must remain closed and vapor-tight at all times, except when actively adding waste. Leaving funnels resting in the container is a direct regulatory violation of SAA protocols [2].

  • Spill Protocol:

    • Solid Spills: Use a static-free brush and dustpan to collect the powder, minimizing dust generation.

    • Liquid Spills (if dissolved): Apply inert absorbent pads. Place all contaminated cleanup materials and PPE into a sealed, heavy-duty plastic bag, label it as Halogenated Hazardous Waste, and request immediate Environmental Health and Safety (EH&S) pickup.

Phase 3: Final Removal and Incineration
  • Volume Monitoring: A generator may accumulate up to 55 gallons of non-acute hazardous waste in an SAA [2]. However, once the container reaches 3/4 capacity, prepare for removal to prevent overfilling.

  • EH&S Transfer: Submit a chemical waste collection request to your facility's EH&S department. The waste will be transported to a central accumulation area before being shipped to an EPA-regulated hazardous waste incinerator.

Mechanistic Workflow Diagram

WasteDisposal Start N'-benzoyl-3-iodobenzohydrazide Waste Generated CheckState Determine Waste State Start->CheckState Solid Solid Waste (Powder/Contaminated PPE) CheckState->Solid Liquid Liquid Solution (Dissolved in Solvent) CheckState->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Double-bagged/Sealed Liquid->Halogenated Segregated HDPE Carboy SAA Satellite Accumulation Area (40 CFR 262.15) Halogenated->SAA Label & Store Incineration High-Temp Incineration (EPA RCRA Compliant) SAA->Incineration EH&S Pickup

Figure 1: Decision tree and regulatory workflow for iodinated waste segregation and disposal.

References

  • Title: 40 CFR Part 268 - Land Disposal Restrictions Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: 40 CFR § 262.15 - Satellite accumulation area regulations for small and large quantity generators Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Personal protective equipment for handling N'-benzoyl-3-iodobenzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling and logistical management of novel halogenated benzohydrazides. N'-benzoyl-3-iodobenzohydrazide is a highly valuable, specialized synthetic intermediate, prominently utilized in the development of multi-kinase inhibitors [1] and estrogen receptor α degraders [2].

However, the intersection of a reactive hydrazide linker with a lipophilic, iodinated aromatic system presents unique toxicological risks. To build a self-validating safety culture in your laboratory, you must move beyond generic safety data sheets [3, 4] and understand the causality behind each protective measure.

Below is the comprehensive, step-by-step operational and safety guide for handling N'-benzoyl-3-iodobenzohydrazide.

Toxicological Causality & Hazard Profile

To design an effective safety perimeter, we must first understand the molecular behavior of the compound:

  • Dermal Sensitization (The Hydrazide Moiety): The hydrazide functional group (-CO-NH-NH-) is chemically reactive. It can undergo condensation reactions with biological aldehydes and ketones on the skin, leading to allergic contact dermatitis and severe sensitization.

  • Enhanced Penetration (The Iodine Atom): The heavy iodine atom at the 3-position significantly increases the molecule's lipophilicity (LogP). This allows the compound to bypass the aqueous barriers of the stratum corneum much faster than non-halogenated analogs, increasing the risk of systemic absorption.

  • Respiratory Irritation (Crystalline Dust): As a dry powder, it poses a severe inhalation hazard. Aerosolized micro-crystals can deposit in the lower respiratory tract, causing acute inflammation.

Quantitative Hazard Comparison

Table 1: Comparative physical and toxicological properties driving PPE selection.

PropertyBenzohydrazide (Base)N'-benzoyl-3-iodobenzohydrazideCausality / Safety Implication
Molecular Weight 136.15 g/mol 366.15 g/mol Increased mass reduces volatility but increases fine-dust settling rate on lab surfaces.
Estimated LogP ~0.8~3.2Higher lipophilicity drastically increases dermal penetration risk, necessitating double-gloving.
GHS Classification Acute Tox. 4 (Oral)Acute Tox. 3 (Oral/Dermal)Iodine addition increases systemic toxicity and bioaccumulation potential.
Incineration Byproducts COx, NOxCOx, NOx, HI (Corrosive) Requires specialized halogenated waste streams to prevent incinerator scrubber damage.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow acts as a targeted countermeasure against the specific molecular hazards outlined above.

  • Hand Protection: Double-layered Nitrile Gloves (≥0.11 mm thickness).

    • Causality: Nitrile provides excellent resistance to lipophilic halogenated aromatics. Double-gloving prevents breakthrough if the outer layer is compromised by permeating solvents (e.g., DMSO, DMF) commonly used to dissolve this compound.

  • Respiratory Protection: N95 / P3 Particulate Respirator.

    • Causality: Essential when weighing outside a closed system. The electrostatic filter traps fine crystalline dust, preventing deposition in the lungs.

  • Eye Protection: Snug-fitting Chemical Splash Goggles.

    • Causality: Prevents micro-particulates from contacting the ocular mucosa, which provides a direct, rapid route for systemic absorption.

  • Body Protection: Tyvek® Lab Coat or Polyethylene Apron.

    • Causality: Prevents the accumulation of invisible, lipophilic dust on standard woven cotton lab coats, eliminating secondary exposure vectors when you leave the lab.

Safety Workflow & Visualization

SafetyWorkflow cluster_Hazards Hazard Identification cluster_PPE PPE & Engineering Controls Start N'-benzoyl-3-iodobenzohydrazide Handling Protocol Dermal Dermal Penetration (High LogP) Start->Dermal Inhalation Aerosolized Dust (Respiratory Irritant) Start->Inhalation Gloves Double Nitrile Gloves (Block Permeation) Dermal->Gloves Mitigated by Hood Class II Fume Hood (Containment) Inhalation->Hood Mitigated by Respirator N95/P3 Respirator (Particulate Filter) Inhalation->Respirator Mitigated by Execution Safe Execution & Solubilization Gloves->Execution Hood->Execution Respirator->Execution Disposal Halogenated Waste Disposal Execution->Disposal Post-Reaction

Fig 1: Hazard causality and corresponding PPE mitigation strategy for safe chemical handling.

Step-by-Step Operational Protocol

To ensure absolute safety, execute the following self-validating methodology when setting up reactions involving N'-benzoyl-3-iodobenzohydrazide.

Step 1: Environmental Validation

  • Verify the Class II chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Causality: Proper face velocity ensures that any aerosolized micro-crystals generated during the opening of the reagent bottle are immediately swept away from the operator's breathing zone.

Step 2: PPE Donning Sequence

  • Don a polyethylene apron over your standard lab coat.

  • Don the first pair of nitrile gloves (inner layer).

  • Don the N95/P3 respirator and chemical splash goggles.

  • Don the second pair of nitrile gloves (outer layer), pulling the cuffs over the lab coat sleeves to seal the wrists.

Step 3: Anti-Static Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Use a grounded, stainless-steel micro-spatula to transfer the crystalline powder.

  • Causality: Halogenated organic powders often carry strong static charges. An anti-static boat prevents the powder from repelling off the plastic and aerosolizing into the hood environment.

Step 4: Closed-System Solubilization

  • Transfer the weighed solid directly into your reaction vial and immediately cap it with a septum.

  • Introduce your solvent (e.g., DMSO, DMF, or THF) via a syringe directly through the septum.

  • Causality: Solubilizing the compound inside a closed system eliminates the risk of dry dust exposure and prevents the highly penetrative solvent-compound mixture from splashing onto the operator.

Step 5: Doffing and Decontamination

  • Wipe down the balance and surrounding hood area with a damp disposable towel (using a 70% isopropanol/water mixture).

  • Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste container.

  • Remove goggles, respirator, and inner gloves. Wash hands thoroughly with soap and water.

Spill Response and Disposal Plan

Emergency Spill Protocol: For dry powder spills, do NOT dry sweep , as this will immediately aerosolize the iodinated dust. Instead, cover the spill with absorbent laboratory pads. Gently dampen the pads with a 50/50 water/isopropanol mixture to suppress and bind the dust. Carefully scoop the damp mass into a hazardous waste bag using a disposable plastic scraper.

Logistical Disposal Plan:

  • Categorization: All generated waste (solid and liquid) must be strictly segregated into "Halogenated Organic Waste."

  • Causality: The presence of the heavy iodine atom dictates that standard organic incineration will produce highly toxic and corrosive hydrogen iodide (HI) gas. Halogenated waste streams are logistically routed to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers designed specifically to neutralize HI and prevent environmental contamination.

References

  • Title: Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors Source: MDPI URL: [Link]

  • Title: Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells Source: Frontiers URL: [Link]

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。